molecular formula C32H16CuN8 B7769384 (Phthalocyaninato(2-)) copper

(Phthalocyaninato(2-)) copper

Cat. No.: B7769384
M. Wt: 576.1 g/mol
InChI Key: XCJYREBRNVKWGJ-UHFFFAOYSA-N
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Description

Significance of (Phthalocyaninato(2-))copper in Contemporary Materials Science

The significance of copper phthalocyanine (B1677752) in modern materials science is multifaceted, stemming from its remarkable stability, versatility, and tunable properties. acs.orgjchemrev.com As a p-type organic semiconductor, it plays a crucial role as an electron donor in organic photovoltaic (OPV) devices, particularly in well-studied donor/acceptor systems like CuPc/C₆₀ (buckminsterfullerene), which have demonstrated photon-to-electron conversion efficiencies of around 5%. wikipedia.org The ease with which CuPc can be processed into thin films makes it an attractive candidate for a variety of electronic applications. wikipedia.org

Beyond solar cells, CuPc is integral to the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and gas sensors. acs.orgontosight.ai Its ability to interact with various gas molecules, leading to changes in its electrical conductivity, makes it a promising material for detecting harmful gases such as nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). mdpi.com Furthermore, the potential for CuPc in quantum computing has been recognized, owing to the extended duration its electrons can maintain a state of superposition, a critical requirement for qubits. wikipedia.org

The chemical versatility of the phthalocyanine macrocycle allows for the modification of its peripheral structure, enabling the fine-tuning of its electronic and optical properties. wikipedia.org By introducing different functional groups, researchers can alter its solubility, absorption spectrum, and catalytic activity, expanding its applicability into fields like photodynamic therapy and catalysis. ontosight.aiwikipedia.org This adaptability ensures that copper phthalocyanine remains a subject of intense research and a cornerstone material for future technological advancements.

Historical Context of Phthalocyanine Research and Copper Phthalocyanine Advancements

The journey of phthalocyanine research began with serendipitous discoveries. In 1907, an intensely colored blue byproduct was observed, which was later identified as a metal-free phthalocyanine. wikipedia.org The first intentional synthesis of copper phthalocyanine occurred in 1927 by de Diesbach and von der Weid, who were attempting to produce phthalonitrile (B49051) from o-dibromobenzene and copper(I) cyanide. wikipedia.orgchimia.ch They noted the resulting blue compound's exceptional stability but did not fully characterize it. chimia.ch

A significant breakthrough came in 1928 at Scottish Dyes (later part of ICI), where workers observed the formation of iron phthalocyanine as a byproduct in the synthesis of phthalimide (B116566). wikipedia.orgchimia.ch This led to more systematic investigations, and by 1934, Sir Patrick Linstead had elucidated the chemical and structural properties of these novel macrocyclic compounds. wikipedia.org

Commercial production of copper phthalocyanine as a pigment, under trade names like Monastral Blue, commenced in the mid-1930s in Great Britain, Germany, and the USA. wikipedia.orgchimia.ch Two primary manufacturing methods gained prominence: the phthalonitrile process and the phthalic anhydride/urea process. wikipedia.org The latter, developed in Great Britain and the US, offered a more economical route. chimia.ch

Early research focused on the pigmentary properties of CuPc, leading to the identification of different polymorphic forms, such as the metastable α-form and the more stable β-form, which exhibit different shades of blue. jchemrev.comchimia.ch The development of methods to control these crystalline structures was crucial for its application as a high-performance pigment. Over the decades, the scope of phthalocyanine research has expanded dramatically from colorants to the high-tech applications seen today.

Scope and Research Questions in (Phthalocyaninato(2-))copper Studies

Current research on copper phthalocyanine is vibrant and explores a wide range of fundamental questions and potential applications. A significant area of investigation revolves around enhancing the efficiency and stability of CuPc-based organic electronic devices. Key research questions include:

How can the interface between CuPc and other materials in solar cells and OFETs be optimized to improve charge transfer and device performance?

What are the precise mechanisms of gas sensing in CuPc-based devices, and how can selectivity and sensitivity towards specific gases be improved? mdpi.com

Can the synthesis of novel CuPc derivatives with tailored electronic properties lead to breakthroughs in areas like near-infrared absorption for advanced optical applications? worldscientific.com

Another major research thrust is the exploration of CuPc in catalysis and photodynamic therapy. ontosight.aiwikipedia.org Scientists are investigating how modifications to the phthalocyanine ring can enhance its catalytic activity for various chemical transformations. wikipedia.org In the medical field, the focus is on designing CuPc-based photosensitizers that can be effectively delivered to target cells and activated by light to generate reactive oxygen species for cancer treatment. ontosight.ai

Furthermore, the self-assembly properties of CuPc and its derivatives are being explored for the bottom-up fabrication of nanostructures with unique electronic and photonic properties. edelweisspublications.com Understanding and controlling the aggregation and crystalline packing of these molecules is crucial for developing new functional materials. Researchers are also actively seeking to improve synthesis methods to produce highly pure and specific polymorphic forms of CuPc more efficiently. researchgate.net The ongoing exploration of these research questions continues to unveil the vast potential of this remarkable molecule.

PropertyValue
Chemical Formula C₃₂H₁₆CuN₈
Molar Mass 576.082 g·mol⁻¹
Appearance Dark blue solid
IUPAC Name (29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper(II)
CAS Number 147-14-8
Solubility Practically insoluble in water (< 0.1 g/100 ml at 20 °C)
Density ≈1.6 g/cm³
Melting Point Sublimes at > 500 °C under inert gases
Crystal Structure Monoclinic

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJYREBRNVKWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16CuN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26893-93-6
Details Compound: Copper phthalocyanine polymer
Record name Copper phthalocyanine polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147-14-8
Record name Copper phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHTHALOCYANINE BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEX9T7UT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Thin Film Engineering

Controlled Growth Techniques for (Phthalocyaninato(2-))copper Thin Films

The selection of a deposition technique is a critical factor that dictates the structural and, consequently, the functional properties of (Phthalocyaninato(2-))copper films. These techniques can be broadly classified into physical vapor deposition and solution-based methods, each offering distinct advantages and control over the film formation process.

Physical vapor deposition (PVD) encompasses a family of processes where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate to form a thin film. These techniques are renowned for producing high-purity films with well-controlled thickness.

Thermal evaporation is a widely utilized PVD technique for the deposition of organic molecular films, including (Phthalocyaninato(2-))copper. The process involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. The resulting vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film. The deposition rate and film thickness can be controlled by adjusting the source temperature and deposition time.

The structural properties of thermally evaporated (Phthalocyaninato(2-))copper films are highly dependent on parameters such as the evaporation rate, substrate temperature, and annealing post-treatment. For instance, the crystalline phase of the film can be manipulated through thermal annealing, which can induce a transition from the metastable α-phase to the more stable β-phase. This phase transition is often accompanied by an increase in grain size and improved crystallinity. Studies have shown that annealing can enhance the structural quality of the films, which is crucial for applications like organic field-effect transistors. nih.gov

ParameterEffect on Film Properties
Substrate Temperature Influences molecular mobility and film morphology. Higher temperatures can promote the growth of larger grains and the formation of the more stable β-phase.
Deposition Rate Affects the nucleation and growth kinetics. Slower deposition rates can lead to more ordered films with better crystallinity.
Annealing Temperature Can induce phase transitions (e.g., α to β), increase grain size, and reduce structural defects. Optimal annealing temperatures are sought to maximize film quality. nih.gov
Vacuum Pressure A high vacuum is necessary to prevent contamination and ensure a long mean free path for the evaporated molecules, leading to uniform deposition. nih.gov

Pulsed laser deposition (PLD) is another powerful PVD technique that offers several advantages for the growth of complex materials. In PLD, a high-power pulsed laser beam is focused onto a target of the material to be deposited. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a substrate. This technique allows for stoichiometric transfer of material from the target to the film and provides control over the kinetic energy of the deposited species.

For (Phthalocyaninato(2-))copper, PLD can produce films with enhanced crystallinity and specific surface morphologies. mdpi.com The optimization of PLD parameters is crucial for achieving desired film properties. Key parameters include laser fluence, repetition rate, background gas pressure, and substrate temperature. The high kinetic energy of the species in the plasma plume can influence the film's adhesion, density, and crystalline structure. As with thermal evaporation, post-deposition annealing can be employed to further improve the film's structural properties. nih.gov

ParameterEffect on Film Properties
Laser Fluence Determines the ablation rate and the kinetic energy of the ejected species. Higher fluence can lead to denser films but may also cause fragmentation of the organic molecules.
Repetition Rate Influences the growth rate and can affect the surface morphology of the film.
Background Gas Pressure Can be used to control the kinetic energy of the ablated species through collisions, affecting film density and stress.
Substrate Temperature Plays a significant role in the crystallinity and orientation of the deposited film, similar to its role in thermal evaporation. nih.gov

Neutral beam deposition represents a more refined approach to thin film synthesis, where a beam of energetic neutral atoms or molecules is directed at the substrate. A specific implementation of this is Supersonic Molecular Beam Deposition (SuMBD), a kinetically activated growth technique that allows for precise control over the kinetic energy of the molecular species. acs.org This method is particularly advantageous for organic materials like (Phthalocyaninato(2-))copper as it can minimize surface damage that might be caused by charged ions in other plasma-based techniques.

In SuMBD, a gaseous mixture containing the molecule of interest is expanded through a nozzle into a vacuum, creating a supersonic beam of molecules with a narrow velocity distribution and, consequently, a well-defined kinetic energy. acs.org This controlled kinetic energy can be tuned to activate surface processes and promote the formation of strong bonds at the film-substrate interface, which is not always achievable with thermal equilibrium methods. acs.org Research on the SuMBD of (Phthalocyaninato(2-))copper on nanostructured titanium dioxide surfaces has demonstrated that high kinetic energy regimes can lead to the formation of stronger interfacial bonds, which is beneficial for creating innovative hybrid nanomaterials. acs.org

ParameterEffect on Film Properties
Kinetic Energy of the Beam A critical parameter that can be finely tuned. Higher kinetic energies can enhance surface mobility, promote chemical bonding at the interface, and influence the crystalline phase of the film. acs.org
Seeded Beam Composition The use of a carrier gas (e.g., helium, argon) in the supersonic expansion allows for the control of the final kinetic energy of the (Phthalocyaninato(2-))copper molecules.
Substrate Temperature As with other deposition techniques, the substrate temperature influences the nucleation and growth of the film.
Growth Rate Controlled by the flux of the molecular beam, which can be adjusted by varying the source pressure and nozzle size. acs.org

Solution processing methods offer a cost-effective and scalable alternative to vacuum-based techniques for the fabrication of (Phthalocyaninato(2-))copper thin films. These methods involve dissolving the compound in a suitable solvent and then applying the solution to a substrate, followed by solvent evaporation.

Spin coating and drop casting are two of the most common laboratory-scale solution processing techniques.

Spin coating involves depositing a small amount of the (Phthalocyaninato(2-))copper solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates rapidly, leaving behind a thin film. This method is known for producing uniform films over large areas. researchgate.net The final film thickness is determined by the solution concentration, viscosity, and the spin speed.

Drop casting is a simpler technique where a droplet of the solution is dispensed onto the substrate and left to dry slowly. researchgate.net The evaporation of the solvent leads to the formation of the film. However, this method can often result in non-uniform films due to the "coffee ring" effect, where the solute is concentrated at the edge of the dried droplet. researchgate.net

The morphology of solution-processed (Phthalocyaninato(2-))copper films is highly dependent on the solvent, solution concentration, and the deposition method itself. For instance, studies using trifluoroacetic acid as a solvent have shown that the films consist of molecular nanoribbons. The arrangement and connectivity of these nanoribbons can be controlled by varying the solution concentration and the deposition technique (e.g., drop casting, spin coating, dip coating). acs.org

Deposition MethodKey ParametersResulting Film Morphology
Spin Coating Spin speed, acceleration, solution concentration, solvent volatility.Generally uniform films. Can produce multi-layer formations of nanoribbons. Higher rotational forces can lead to rougher film surfaces due to faster solvent evaporation. researchgate.net
Drop Casting Solution concentration, solvent evaporation rate, substrate surface energy.Often results in non-uniform films with thicker edges (coffee ring effect). Nucleation typically begins at the edge of the droplet. researchgate.net

Research has shown that for (Phthalocyaninato(2-))copper dissolved in trifluoroacetic acid, spin coating can produce a multi-layer formation of nanoribbons. researchgate.net The added rotational force in spin coating increases the rate of solvent evaporation, which can result in a rougher film surface compared to drop casting. researchgate.net

Electrochemical Deposition Techniques

The assembly and structure of (Phthalocyaninato(2-))copper films on conductive surfaces can be controlled through electrochemical methods. Applying an electrical potential to a substrate in the presence of CuPc can induce specific molecular arrangements and even chemical transformations.

One form of electro-induced assembly involves the reconstruction of CuPc molecules at an electrode surface. During electrochemical CO2 reduction, it has been observed that an applied negative potential can cause the demetalation of CuPc, releasing copper atoms. acs.org These atoms then agglomerate on the substrate to form copper clusters and, eventually, nanoparticles. acs.org This process represents a potential-driven assembly of a new nanostructured surface derived from the initial CuPc molecules.

Furthermore, the electropolymerization of functionalized CuPc derivatives is a direct method for forming thin films on an electrode. mdpi.comresearchgate.net In this technique, a potential is applied to a solution containing the CuPc monomer, initiating a polymerization reaction that deposits a polymer film onto the electrode surface. researchgate.net For example, CuPc molecules substituted with morpholine (B109124) groups can undergo cationic electropolymerization during oxidation, coating the working electrode. researchgate.net This method allows for the creation of robust, electroactive films with potential applications in electrochromic devices. researchgate.net The structure of these electro-deposited films can also be influenced by the presence of other molecules, which can act as templates. For instance, water-soluble anionic CuPc can template the electropolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT), leading to the formation of a composite film with a higher phthalocyanine (B1677752) content than similar composites made with zinc phthalocyanine. mdpi.com

The synthesis of (Phthalocyaninato(2-))copper nanoparticles can be achieved through various methods, including microwave-assisted synthesis and electrochemical approaches. Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can lead to shorter reaction times and improved product yields compared to conventional heating methods. researchgate.net This technique has been successfully employed to synthesize CuPc blue pigment from precursors like phthalic anhydride, urea, and a copper salt, with the maximum yield achieved in minutes under medium microwave power (400-500 W). researchgate.net

Electrochemical methods, as discussed previously, can be used to generate copper nanoparticles from CuPc through a demetalation process under an applied potential. acs.org However, the literature does not currently provide a specific, established methodology that combines both microwave assistance and electrochemical processes for the direct synthesis of (Phthalocyaninato(2-))copper nanoparticles. While both techniques are powerful in their own right for materials synthesis, their synergistic application for this specific purpose remains an area for future research.

Substrate Effects on Thin Film Formation and Molecular Orientation

The nature of the substrate plays a crucial role in determining the crystalline phase, morphology, and molecular orientation of (Phthalocyaninato(2-))copper thin films. rsc.orgresearchgate.netnih.gov The substrate's surface properties and temperature during deposition are key factors that direct the assembly of CuPc molecules. rsc.orgresearchgate.net

The chemical composition and structure of the substrate can template the growth of the CuPc film. For instance, depositing CuPc onto a thin layer of copper(I) iodide (CuI) can induce a significant change in the molecular orientation of the CuPc molecules compared to those deposited on other surfaces. nih.gov This templating effect is attributed to the specific interactions between the CuPc molecules and the CuI surface. nih.gov The orientation of molecules is critical as it influences the electronic properties at interfaces, which is vital for device performance. nih.gov

The crystallinity of the film is also heavily influenced by the substrate. Studies on chloro-substituted CuPc (CuPcClx) deposited on glass substrates have shown that the degree of substitution affects the film structure. researchgate.net At a substrate temperature of 50 °C, tetragonally-substituted CuPc (CuPcCl4) forms polycrystalline films with a preferred orientation, where the (100) crystallographic plane is parallel to the substrate surface. researchgate.net However, introducing more chlorine substituents leads to the formation of amorphous films under the same conditions. researchgate.net

Substrate temperature is one of the most significant parameters. Increasing the substrate temperature generally leads to an increase in the average crystallite size of the film. rsc.org For CuPc, a structural phase transition from the α-phase to the more thermodynamically stable β-phase is observed as the substrate temperature is increased from room temperature to 300 °C. rsc.org At elevated substrate temperatures (e.g., 200 °C), even the more heavily chlorinated CuPc derivatives, which are amorphous at lower temperatures, tend to form polycrystalline, albeit disordered, films. researchgate.net

Table 3: Effect of Substrate and Deposition Temperature on the Structure of Copper Phthalocyanine Thin Films

CompoundSubstrateSubstrate Temperature (°C)Resulting Film StructureMolecular Orientation/Crystallographic Plane
CuPc-Room Temp to 300α-phase to β-phase transition-
CuPcCl₄Glass50Polycrystalline(100) plane parallel to substrate
CuPcCl₈Glass50Amorphous-
CuPcCl₁₆Glass50Amorphous-
CuPcCl₄Glass200Polycrystalline, disordered-
CuPcCl₈Glass200Polycrystalline, disordered-
CuPcCl₁₆Glass200Polycrystalline, disordered-

Influence of Deposition Parameters on Film Microstructure

The microstructure of (Phthalocyaninato(2-))copper thin films is highly sensitive to the parameters used during the deposition process, whether it be a vacuum-based or solution-based method. rsc.orgrsc.orgmdpi.com Fine-tuning these parameters allows for the control of film characteristics such as crystallinity, grain size, and surface roughness.

In vacuum deposition techniques like thermal evaporation, key parameters include substrate temperature, deposition rate, and chamber pressure. researchgate.netmdpi.com As previously noted, the substrate temperature has a profound impact, with higher temperatures generally promoting the growth of larger crystallites and potentially inducing phase transitions. rsc.org The deposition rate also affects the film's microstructure. researchgate.net Molecules arriving at the substrate surface require time to diffuse and find energetically favorable sites to form an ordered structure. researchgate.net A high deposition rate can lead to a less ordered, more amorphous film, while a lower rate allows for better crystallization.

For solution-based methods, parameters such as solution concentration and the number of deposition cycles are critical. nycu.edu.tw In spray coating, for example, increasing the number of deposition cycles from one to five, with a 30-second interval between cycles, significantly alters the surface morphology, leading to the formation of larger, more complex structures from an initial layer of nanoribbons. nycu.edu.tw

In pulsed laser deposition (PLD), the number of laser shots is a key parameter influencing the film's properties. An increase in the number of laser shots from 150 to 400 for a CuPc film resulted in an increase in the average particle diameter from 72.58 nm to 85.19 nm and an increase in surface roughness. mdpi.com

Table 4: Impact of Deposition Parameters on CuPc Thin Film Properties (Pulsed Laser Deposition)

Deposition ParameterValueAverage Particle Diameter (nm)Surface Roughness Average (nm)Root Mean Square Roughness (nm)
Number of Laser Shots15072.580.550.64
Number of Laser Shots40085.191.481.74

Even subtle variations in deposition conditions can lead to significantly different film morphologies due to the anisotropic nature of the CuPc molecule and the weak van der Waals forces that govern its crystallization. rsc.org Therefore, precise control over all deposition parameters is essential for fabricating films with reproducible and desired microstructures for specific applications.

Electronic Structure and Computational Studies of Phthalocyaninato 2 Copper

Experimental Probing of Electronic Energy Levels

Experimental techniques provide direct measurements of the electronic energy levels in CuPc. Spectroscopic methods such as X-ray Photoemission Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and X-ray Absorption Near-Edge Structure (XANES) are powerful tools for probing both occupied and unoccupied molecular orbitals.

XPS is a surface-sensitive technique used to investigate the elemental composition and the chemical and electronic state of atoms within a material. diva-portal.org In the study of CuPc, XPS provides detailed information about the core-level electrons. nih.govosti.gov

Gas-phase experiments on CuPc have been compared with theoretical calculations to understand its electronic structure. nih.govosti.gov The C 1s core level spectra have revealed three distinct peaks, which identify the carbon atoms of the benzene (B151609) ring, the carbon atoms bonded to nitrogen (pyrrole ring), and a shake-up satellite feature. researchgate.net Despite being formally non-equivalent, the carbon atoms within the benzene rings experience a similar electronic environment. nih.govosti.gov

XPS analysis of the Cu 2p core level is challenging but informative. The presence of shake-up satellite peaks accompanying the main Cu 2p peaks is characteristic of the Cu(II) oxidation state (a d⁹ configuration). researchgate.netsurfacesciencewestern.com Studies on thin films of CuPc and its fluorinated derivatives show that the introduction of electron-acceptor substituents into the benzene rings primarily affects the atoms of those rings, with an insignificant effect on the charge state of the nitrogen atoms in the inner pyrrole (B145914) ring. researchgate.net

Table 1: XPS Core Level Data for (Phthalocyaninato(2-))copper

Core LevelFeatureObservations
C 1sMultiple PeaksDistinct peaks for benzene ring carbons and pyrrole carbons. researchgate.net
N 1sSingle RegionOften used as a reference for charge correction in spectra. researchgate.net
Cu 2pMain Peaks & SatellitesPresence of shake-up satellites confirms the Cu²⁺ state. researchgate.net

UPS is utilized to probe the valence electronic structure by measuring the kinetic energy of photoelectrons emitted by ultraviolet radiation. This technique allows for the detailed analysis of the outer molecular orbitals. nih.govosti.gov

High-resolution UPS measurements of CuPc have successfully disentangled several of the outer molecular orbitals. nih.govosti.govamanote.com A detailed investigation of the two highest occupied molecular orbitals (HOMO) revealed their distinct symmetries and localizations. The analysis identified the HOMO as having a(1u) symmetry and the singly occupied molecular orbital (SOMO) as having b(1g) symmetry. nih.govosti.gov The high energy resolution of UPS even allowed for the observation of an extra feature assigned to vibrational stretching in the pyrrole rings. nih.govosti.gov

This vibrational feature, combined with DFT calculations, suggests that the a(1u) orbital (the HOMO) is doubly occupied and primarily localized on the carbon atoms of the pyrrole rings. nih.govosti.gov In contrast, the singly occupied b(1g) orbital is mainly localized on the central copper atom. nih.govosti.gov

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the unoccupied electronic states by exciting a core electron to an empty orbital. The resulting absorption spectrum reveals the partial density of unoccupied states and their symmetries. nih.govosti.gov

Studies at the carbon K-edge of CuPc have been interpreted by comparing experimental spectra with theoretical calculations. nih.govosti.gov The absorption spectra are understood as contributions from the chemically different carbon atoms—those in the inner ring bonded to nitrogen and those in the outer benzene rings. nih.govosti.gov The features in the spectra also relate to the different electronic distributions of the lowest unoccupied molecular orbital (LUMO) and the LUMO+1. nih.govosti.gov Specifically, the degenerate LUMO is found to be mostly localized on the inner pyrrole ring. nih.govosti.gov

Theoretical investigations using DFT to model the XANES spectra at the C and N K-edges show that the spectral features of the nitrogen atoms directly bonded to the central copper atom are sensitive to the metal center. researchgate.net In contrast, minor variations are observed in the C 1s spectral profiles, indicating that the peripheral atomic sites are less perturbed by the central atom. researchgate.net

Theoretical Frameworks for Electronic Structure Elucidation

Computational chemistry provides the theoretical foundation to interpret experimental data and predict the electronic properties of molecules like CuPc. Various theoretical frameworks, from Density Functional Theory to Self-Consistent Field methods, are employed.

DFT has become a primary tool for investigating the electronic structure of CuPc. fzu.czmdpi.com However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. elsevierpure.comdntb.gov.ua

Standard DFT approximations, such as the Local-Density Approximation (LDA) or Generalized-Gradient Approximations (GGA), have been shown to fail qualitatively for CuPc. fzu.czelsevierpure.comdntb.gov.uadtu.dk These failures are primarily attributed to self-interaction errors, which lead to an incorrect underbinding of localized orbitals, particularly the d-orbitals of the copper atom. elsevierpure.comdntb.gov.uaarxiv.org This can result in a distorted and incorrect ordering of the molecular orbitals. fzu.czdtu.dk

Functionals that include a portion of exact (Fock) exchange, known as hybrid functionals, perform significantly better. fzu.cz The B3LYP functional is a common choice for calculations on isolated organic molecules. fzu.cz However, for studying interfaces between CuPc and metals, it may not be ideal as it performs poorly for metallic systems. fzu.cz A systematic study comparing various functionals with experimental photoemission data concluded that the Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional offers a suitable compromise, providing a more accurate description of the electronic structure for both the molecule and potential interfaces. elsevierpure.comdntb.gov.uaarxiv.org

Table 2: Comparison of DFT Functional Performance for (Phthalocyaninato(2-))copper

Functional TypeExamplesPerformance for CuPcReason
(Semi)localLDA, GGAPoor/Qualitatively incorrect elsevierpure.comdntb.gov.uaSelf-interaction errors lead to underbinding of localized orbitals. elsevierpure.comarxiv.org
HybridB3LYPGood for isolated molecule fzu.czInclusion of exact exchange corrects orbital ordering. fzu.cz
Screened HybridHSEGood compromise elsevierpure.comdntb.gov.uaSuitable for both molecule and interface studies. elsevierpure.comarxiv.org

To complement experimental findings and DFT results, other theoretical methods have been applied. Ab initio calculations based on the Self-Consistent Field (SCF) method and static-exchange calculations have been performed and compared with XPS and XANES experimental data for gas-phase CuPc. nih.govosti.gov

These theoretical approaches provide an alternative framework for calculating the electronic structure and spectroscopic properties. The comparison between the results from these methods and the experimental spectra from XPS and XANES helps to validate the interpretation of spectral features. nih.govosti.gov For instance, these calculations support the assignment of features in the carbon K-edge absorption spectra to transitions involving the chemically distinct carbon atoms and the specific localizations of the LUMO and LUMO+1 orbitals. nih.govosti.gov This multi-faceted approach, combining different experimental techniques with various theoretical models, provides a more robust and comprehensive understanding of the complex electronic structure of (Phthalocyaninato(2-))copper.

Interfacial Electronic Structure and Energy Level Alignment

The electronic structure at the interface between (Phthalocyaninato(2-))copper and other materials, such as metals or semiconductors, governs the performance of organic electronic devices. This interfacial region is characterized by phenomena like band alignment, surface dipole formation, and charge transfer, which deviate significantly from simple models.

An electric dipole layer commonly forms at the interface between CuPc and other materials, significantly influencing the energy level alignment. arxiv.org The origin of this dipole can vary depending on the interfacing material. At the CuPc/C60 interface, the dipole is attributed primarily to charge re-organization rather than a direct charge transfer between the molecules. researchgate.net In contrast, when CuPc is adsorbed on a Ag(100) metal surface, a charge transfer of approximately one electron occurs from the substrate to the molecule, which is then added to the ligand orbitals. aps.org This charge transfer can induce a rearrangement of the charge density on the molecule's macrocycle plane, contributing to the interface dipole. researchgate.net The formation of this dipole plays a crucial role in determining the electronic energy alignment in donor/acceptor interfaces, which is fundamental to the operation of organic photovoltaic devices. arxiv.org

Theoretical modeling, particularly using density functional theory (DFT), is essential for understanding the complex electronic states and potential barriers at CuPc interfaces. arxiv.org When CuPc interacts strongly with a metal surface, such as copper, hybridization can occur between the molecular orbitals and the metal's electronic bands. kyoto-u.ac.jp For example, the LUMO level of CuPc can hybridize with the copper d-band, causing the LUMO to be repelled to a higher energy level. kyoto-u.ac.jp This interaction leads to the formation of interface states. The potential barrier at the interface is directly affected by the surface dipole. This dipole can be calculated based on the shift in the vacuum level between the materials in contact, providing a quantitative measure of the potential step at the junction. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, HOMO and LUMO, are central to the electronic and optical properties of (Phthalocyaninato(2-))copper. Computational studies using optimally-tuned range-separated hybrid functionals have characterized the nature of these orbitals. chemrxiv.org

The HOMO is consistently found to be of a1u symmetry and is primarily a delocalized π orbital from the phthalocyanine (B1677752) ring, with negligible contribution from the copper d-orbitals. aps.orgchemrxiv.org The LUMO is a doubly degenerate orbital of eg symmetry, which also has π-character but includes participation from the copper (dxz, dyz) d-orbitals. aps.orgchemrxiv.org The energy and spatial distribution of the HOMO and LUMO can be probed experimentally using techniques like photoelectron spectroscopy, where shake-up satellites associated with carbon and nitrogen peaks provide insight into these orbitals. tu-chemnitz.deiaea.org

The interaction with a substrate can significantly perturb these orbitals. When adsorbed on a Cu(100) surface, the LUMO (eg) is shifted down to the Fermi level, indicating it becomes a partially filled state. kyoto-u.ac.jp This demonstrates that the interface environment can fundamentally alter the electronic character of the molecule. kyoto-u.ac.jp

Interactive Data Table: HOMO and LUMO Properties of (Phthalocyaninato(2-))copper

Molecular OrbitalSymmetryPrimary CharacterCentral Metal (Cu) d-Orbital Contribution
HOMO a1uPhthalocyanine ring π-orbitalNegligible aps.orgchemrxiv.org
LUMO egPhthalocyanine ring π-orbitalSignificant (dxz, dyz) character aps.orgchemrxiv.org

Polymorphism, Crystallography, and Molecular Organization

Influence of Crystal Structure on Material Properties

Polymorphism-Dependent Electronic and Photophysical Properties

The electronic and photophysical properties of (Phthalocyaninato(2-))copper are strongly dependent on its polymorphic form, as the molecular packing influences the degree of intermolecular electronic coupling. This coupling leads to phenomena such as excitonic splitting of the Q-band absorption spectrum. rsc.org

In the α-polymorph, the closer face-to-face π-stacking arrangement results in stronger intermolecular coupling. rsc.org This is reflected in its absorption spectrum, where the higher-energy (blue-shifted) peak of the split Q-band is predominant. rsc.org The increased π-electron overlap in the α-phase is also associated with higher conductivity compared to the β-phase. nih.gov Conversely, the β-polymorph typically exhibits a more slip-stacked arrangement, leading to a red-shift in the absorption spectrum. rsc.org

The differences extend to the fundamental electronic energy levels. The single-particle band gap (Egsp), which represents the energy required to create a free electron and hole, is also dependent on the crystal structure and packing density. Studies using scanning tunneling microscopy have shown that crystalline phases of (Phthalocyaninato(2-))copper, often obtained through thermal annealing, exhibit lower single-particle band gaps compared to less ordered, unannealed samples. ibm.com This is attributed to intermolecular interactions that create "in-gap" states, which are crucial for charge injection and transport. In the solid state, both α- and β-morphologies exhibit a mixing of intramolecular Frenkel excitons and intermolecular charge-transfer (CT) states. rsc.org This mixing is influenced differently by the specific morphology of the polymorph. rsc.org For instance, α-CuPc demonstrates a unique symmetry-breaking charge transfer that is dependent on the excitation wavelength, a mechanism not observed in the β-phase. rsc.org

Table 1: Comparison of Properties for α- and β-Polymorphs of (Phthalocyaninato(2-))copper
Propertyα-Polymorphβ-PolymorphReference
Thermodynamic Stability MetastableStable nih.gov
Molecular Packing More face-to-face π-stacking, herringbone structureSlip-stacked, herringbone structure nih.govrsc.org
Q-Band Absorption Predominantly blue-shifted peak (e.g., ~625 nm)Predominantly red-shifted peak (e.g., ~690 nm) rsc.org
Conductivity Higher due to increased π-electron overlapLower nih.gov
Unique Photophysics Exhibits symmetry-breaking charge transferDoes not exhibit symmetry-breaking charge transfer rsc.org

Impact on Charge Carrier Injection and Transport

The polymorphism of (Phthalocyaninato(2-))copper directly influences the efficiency of charge carrier injection and transport, which are fundamental processes for the operation of organic electronic devices. The arrangement of molecules determines the overlap of π-orbitals between adjacent molecules, creating pathways for charge carriers (holes and electrons) to move through the material.

The charge carrier mobility, a measure of how quickly a charge can move through the material under an electric field, is highly anisotropic and dependent on the crystal structure. The greater π-orbital overlap in certain crystallographic directions facilitates more efficient charge transport. aps.org The mixing of the central copper atom's orbital with the phthalocyanine (B1677752) macrocycle's π-system provides an out-of-plane interaction with nitrogen atoms of adjacent molecules, which is crucial for facilitating charge transport. aps.org

Table 2: Influence of Polymorphism on Charge Transport Properties
ParameterObservationUnderlying ReasonReference
Charge Carrier Mobility Higher in well-ordered crystalline phases.Greater π-orbital overlap between molecules creates efficient transport pathways. aps.org
Charge Injection Affected by crystallite orientation at the electrode interface.Anisotropic electrical properties of the crystals dictate injection efficiency. researchgate.net
Transport Mechanism Can be limited by trapping at grain boundaries in polycrystalline films.Disorder and defects at the interfaces between crystallites act as charge traps. rsc.orgscispace.com
Band Gap (Single-Particle) Lower values found for crystalline phases.Intermolecular interactions give rise to "in-gap" states that facilitate charge injection. ibm.com

Mechanisms of Polymorphic Transformation in Thin Films

The metastable α-phase of (Phthalocyaninato(2-))copper can be transformed into the more stable β-phase in thin films through post-deposition treatments. nih.gov Understanding and controlling this transformation is key to tuning the film's properties for specific applications. The primary mechanisms driving this polymorphic transition are thermal annealing and solvent vapor annealing.

Thermal Annealing: Heating a thin film of α-phase (Phthalocyaninato(2-))copper provides the necessary thermal energy for the molecules to reorganize into the thermodynamically more stable β-phase. This solid-state transition typically occurs at temperatures between 200–300 °C. nih.govresearchgate.net The process can lead to the formation of well-separated, oriented ribbon-like microcrystals of the β-phase, improving the film's crystallinity. researchgate.net The substrate temperature during the initial deposition also plays a crucial role in determining the as-deposited phase and its subsequent transformation. iaea.orgmetu.edu.tr Higher substrate temperatures can promote the growth of more ordered films and may facilitate the direct formation of the β-phase or a mixture of phases. nih.govmetu.edu.tr

Solvent Vapor Annealing (SVA): Exposing a thin film to the vapor of an organic solvent is another effective method to induce polymorphic transformation at or near room temperature. iaea.orgias.ac.inscispace.com The solvent molecules are absorbed into the film, primarily interacting with the surface, which increases molecular mobility and allows for rearrangement into a more stable crystalline structure. rsc.org This process can induce a transition from the α- to the β-phase. nih.gov The effectiveness of the transformation and the resulting film morphology—such as the formation of nanorods or larger crystalline grains—depend on the specific solvent used and the duration of the exposure. iaea.orgias.ac.in SVA can lead to high crystallinity with larger grain sizes and fewer grain boundaries, which is beneficial for the performance of devices like organic field-effect transistors. iaea.orgscispace.com

Table 3: Methods for Inducing α → β Polymorphic Transformation in (Phthalocyaninato(2-))copper Thin Films
MethodMechanismTypical ConditionsEffect on FilmReference
Thermal Annealing Provides thermal energy for molecular rearrangement to the thermodynamically stable β-phase.Heating at 200-300 °C.Increases crystallinity; can form oriented microcrystals. nih.govresearchgate.net
Solvent Vapor Annealing (SVA) Solvent vapor plasticizes the film, increasing molecular mobility and allowing reorganization.Exposure to vapors of organic solvents (e.g., petroleum ether, acetone, benzene) at room temperature.Increases grain size, reduces grain boundaries, improves molecular orientation. iaea.orgias.ac.inscispace.com
Substrate Temperature Control (During Deposition) Influences the initial nucleation and growth, affecting the as-deposited polymorph.Elevated substrate temperatures (e.g., 100-250 °C).Promotes growth of more ordered crystalline structures, can lead to vertical rod formation. nih.goviaea.orgmetu.edu.tr

Charge Transport and Photophysical Phenomena in Phthalocyaninato 2 Copper Systems

Charge Transport Mechanisms

Charge transport in organic semiconductors like CuPc is a complex process influenced by temperature, electric field, and the material's morphology. Several models have been employed to describe the movement of charge carriers through CuPc thin films and single crystals.

The dominant charge transport mechanism in CuPc can transition between thermally activated (hopping) transport and tunneling, depending on the temperature and the applied electric field.

At relatively high temperatures and low electric fields, charge transport is primarily a thermally activated process. In this regime, charge carriers (holes or electrons) are localized on individual CuPc molecules and move by "hopping" between adjacent molecules. This process requires thermal energy to overcome the potential barrier between localized states. The mobility of charge carriers in this regime typically shows a positive temperature dependence, increasing as the temperature rises and provides the necessary energy for hopping.

Conversely, at low temperatures, the thermal energy is insufficient to promote hopping. Under these conditions, and particularly at high electric fields, quantum mechanical tunneling becomes the dominant transport mechanism. In the tunneling regime, charge carriers can directly pass through the potential barriers between molecules. This process is largely independent of temperature. The transition from a thermally activated regime to a tunneling regime is a key characteristic of charge transport in many organic semiconductors, including CuPc.

When the injection of charge carriers from the electrodes into the CuPc layer is efficient (i.e., Ohmic contact), the current can become limited by the build-up of charge within the material itself. This is known as Space Charge Limited Current (SCLC). fluxim.comaps.org The SCLC regime is often observed in CuPc devices and provides valuable information about the charge carrier mobility and the density and distribution of trap states. fluxim.comaps.org

In trap-free CuPc, the SCLC is described by the Mott-Gurney law, where the current density is proportional to the square of the applied voltage. fluxim.com However, in the presence of traps, the current-voltage characteristics deviate from this simple relationship. The traps must be filled before a significant increase in current can be observed, leading to a trap-filled limited (TFL) regime. The voltage at which the transition from the trap-limited to the trap-free SCLC regime occurs can be used to estimate the total trap density.

Transport Mechanism Description Key Characteristics
Thermally Activated (Hopping)Charge carriers move between localized states with the assistance of thermal energy.Dominant at higher temperatures; mobility increases with temperature.
TunnelingCharge carriers pass through potential barriers between molecules via quantum mechanical tunneling.Dominant at lower temperatures and high electric fields; largely temperature-independent.
Poole-Frenkel EmissionField-assisted thermal de-trapping of charge carriers from localized trap states.Current increases with the square root of the electric field.
Space Charge Limited Current (SCLC)Current is limited by the build-up of injected charge carriers within the material.In trap-free materials, current is proportional to the square of the voltage.

Resonant tunneling is a quantum mechanical phenomenon where the transmission of electrons through a double-barrier heterostructure is significantly enhanced at specific resonant energies. wikipedia.orgfz-juelich.de While more commonly associated with inorganic semiconductor heterostructures, resonant tunneling phenomena can also be observed in organic electronic devices incorporating quantum wells or nanoparticles. wikipedia.orgfz-juelich.deaip.org In the context of CuPc, creating structures with well-defined potential barriers and wells could, in principle, lead to resonant tunneling behavior, offering possibilities for novel device functionalities such as negative differential resistance. wikipedia.orgaip.org

Field emission, also known as Fowler-Nordheim tunneling, is the process whereby electrons tunnel through a potential barrier in the presence of a high electric field. stanford.edu This mechanism is particularly relevant at the interface between a metal electrode and the CuPc layer, especially in the case of a Schottky barrier. When a high electric field is applied, the potential barrier at the interface becomes thinner, increasing the probability of electrons tunneling from the metal into the conduction band of the CuPc. Field emission can be a significant charge injection mechanism at high applied biases.

The efficiency of charge transport in CuPc is critically dependent on the degree of intermolecular interaction, which is dictated by the molecular packing in the solid state. acs.org The overlap of π-orbitals between adjacent CuPc molecules determines the electronic coupling and, consequently, the ease with which charge carriers can move between molecules. acs.org Different polymorphic forms of CuPc (e.g., α- and β-phases) exhibit distinct molecular arrangements, leading to variations in their charge transport properties. nih.gov

"In-gap" states, often referred to as trap states, are localized electronic states within the energy gap of the semiconductor. In CuPc, these states can arise from structural defects, impurities, or grain boundaries in polycrystalline films. rsc.orgrsc.org These in-gap states have a profound impact on charge transport by trapping charge carriers and immobilizing them for a period of time. rsc.orgrsc.org This trapping and subsequent de-trapping process, often described by the multiple trapping and release (MTR) model, can significantly reduce the effective charge carrier mobility. rsc.orgrsc.org The density and energetic distribution of these in-gap states are crucial parameters that influence the performance of CuPc-based devices. rsc.org

Charge Carrier Injection and Reorganization Energy

The alignment of the electrode's work function with the frontier molecular orbitals (HOMO and LUMO) of CuPc determines whether the contact is Ohmic or Schottky. byu.edulibretexts.org

An Ohmic contact is formed when there is a negligible energy barrier for charge injection. libretexts.org This allows for a free flow of charge carriers across the interface, and the current is then primarily limited by the bulk properties of the CuPc layer (i.e., SCLC). libretexts.org To achieve an Ohmic contact for hole injection into CuPc, a metal with a high work function, comparable to the HOMO level of CuPc, is typically required. jos.ac.cn

A Schottky contact , on the other hand, is characterized by the presence of a significant energy barrier at the interface, known as a Schottky barrier. byu.edu This barrier impedes the injection of charge carriers, and the current becomes injection-limited. byu.edu The current-voltage characteristics of a Schottky contact are typically asymmetric and rectifying. The height of the Schottky barrier is a critical parameter that governs the injection efficiency. For hole injection into CuPc, a metal with a low work function will form a large Schottky barrier.

Contact Type Description Injection Characteristic
OhmicNegligible energy barrier for charge injection.Efficient injection; current is bulk-limited (e.g., SCLC).
SchottkySignificant energy barrier (Schottky barrier) at the interface.Inefficient injection; current is injection-limited and rectifying.

The reorganization energy is a crucial parameter that influences the rate of charge transfer between molecules in the hopping transport regime. It represents the energy required to distort the geometry of a molecule and its surrounding environment when it changes its charge state (e.g., from neutral to ionized). A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge carrier mobility. For CuPc, theoretical calculations and experimental studies on related fluorinated derivatives have provided insights into the reorganization energy, highlighting the importance of specific vibrational modes in the charge transfer process. rsc.orgrsc.org Minimizing the reorganization energy through molecular design is a key strategy for developing high-mobility organic semiconductors.

Exciton (B1674681) Dynamics and Energy Transfer

Upon photoexcitation, typically within the Q-band absorption region, singlet excitons (S1) are formed in CuPc systems. acs.org These excitons are quasi-particles consisting of a bound electron-hole pair. The fate of these excitons is governed by a competition between several dynamic processes, including radiative decay (fluorescence), non-radiative decay, intersystem crossing to a triplet state, dissociation into free charge carriers, and diffusion through the material. acs.org

Exciton dissociation is a critical step for photovoltaic applications and primarily occurs at interfaces between donor and acceptor materials, such as a CuPc/C60 heterojunction. acs.org At such an interface, the initial exciton population can undergo charge separation, with electron transfer to the acceptor material (C60) competing with bulk processes like relaxation and intersystem crossing. acs.org The rate of exciton dissociation can be energy-dependent, decreasing significantly for excitons with energies below that of the interfacial charge-transfer state. acs.org

Once formed, excitons are not stationary. They can migrate or diffuse through the molecular lattice. In crystalline CuPc, particularly in nanowire structures, exciton diffusion is observed to be a one-dimensional, diffusion-limited process. ornl.govacs.org This directional movement is presumed to occur along the molecular π-stacking direction, which is a consequence of stronger electronic coupling along these stacks compared to the inter-stack interactions. acs.org This efficient, directional diffusion allows excitons to travel longer distances during their lifetime, increasing the probability of reaching a dissociating interface in a photovoltaic device. acs.org

At high photoexcitation intensities, when the density of excitons becomes large, their interactions can lead to non-radiative decay through a process known as exciton-exciton annihilation (EEA). This phenomenon is a significant nonlinear decay mechanism that can limit the efficiency of devices operating under high illumination. acs.org In this process, two excitons interact, with one transferring its energy to the other, which is promoted to a higher excited state. Subsequently, this highly excited state rapidly decays back to a lower state non-radiatively, resulting in the "annihilation" of both initial excitons.

Studies on single-crystal α-phase CuPc nanowires using femtosecond pump-probe spectroscopy have shown that the transient decay kinetics are highly dependent on pump fluence. acs.orgresearchgate.net At low intensities, the decay is slower, but it accelerates significantly as the intensity increases, which is a clear signature of EEA. researchgate.net The decay kinetics in these systems can be described by a biexponential function with lifetimes of approximately 22 ps and 204 ps, where the relative amplitudes of these components depend on the initial exciton density. acs.org The analysis confirms that the EEA process in CuPc nanowires is a one-dimensional, diffusion-limited phenomenon, where excitons diffuse along molecular stacks before annihilating. ornl.govacs.org

A dominant photophysical pathway for excitons in CuPc is intersystem crossing (ISC), a spin-forbidden transition from a singlet excited state (S1) to a triplet excited state (T1). In both solution and solid-state thin films, CuPc undergoes ultrafast and highly efficient ISC. rsc.orgrsc.org This process is so rapid, occurring on a sub-picosecond timescale (ca. 500 fs), that the formation of triplet excitons is a primary event following photoexcitation. researchgate.net

The high efficiency of ISC in CuPc means that triplet excitons are often the dominant excited-state species in thin films. researchgate.netrsc.org This is consistent with observations that CuPc exhibits negligible fluorescence but does show phosphorescence (emission from the triplet state). researchgate.netresearchgate.net The propensity for metal-substituted phthalocyanines to exhibit high triplet state formation yields is well-documented. instras.com The presence and properties of these long-lived triplet states are crucial for applications such as photodynamic therapy, where they can interact with molecular oxygen to produce reactive singlet oxygen.

Photoexcited Dynamics and Mixed Electronic States

In the solid state, the photophysical properties of CuPc are profoundly influenced by strong intermolecular interactions. The excited states are not simply those of isolated molecules (Frenkel excitons) but are a hybrid of intramolecular and intermolecular excitations. A Frenkel exciton is an excited state that remains localized on a single molecule, whereas a charge-transfer (CT) exciton involves an electron on one molecule and a hole on an adjacent molecule.

In crystalline CuPc, both α- and β-phases, the lower-energy Frenkel excitons exhibit significant mixing with intermolecular CT states. rsc.orgscispace.com This Frenkel-CT mixing is a direct result of the π-stacking architecture in the solid state and leads to a more complex electronic structure compared to CuPc in solution. rsc.org A key consequence of this hybridization is the significant broadening of the Q-band absorption spectrum in thin films relative to the sharp absorption of the monomer in solution. rsc.orgscispace.com

Combined experimental and theoretical studies have quantified the parameters of this mixing in α-phase CuPc. aip.org The analysis indicates that the two lowest-lying Frenkel exciton states are strongly coupled with a CT exciton state. aip.orgresearchgate.net This mixing of localized intramolecular excitations with intermolecular charge-transfer character is fundamental to understanding processes like charge separation and transport in organic semiconductor devices based on CuPc. rsc.orgaps.org

Table 2: Energy Parameters of Frenkel-Charge Transfer Exciton Intermixing in Crystalline α-CuPc aip.orgresearchgate.net
ParameterValueDescription
Frenkel Exciton Spacing (F2 - F1)0.26 eVEnergy difference between the two lowest intramolecular Frenkel exciton states.
CT Exciton Position (Relative to F1)+50 meVThe energy of the charge-transfer exciton state is 50 meV above the lowest Frenkel exciton.
Frenkel-CT Coupling Constant0.17 eVThe strength of the electronic coupling (mixing) between the Frenkel and CT exciton states.

Symmetry-Breaking Charge Transfer (SBCT) Phenomena

In the solid state, the photophysical properties of (Phthalocyaninato(2-))copper (CuPc) are heavily influenced by intermolecular interactions within its crystalline structures. vu.nlrsc.org One of the significant phenomena observed, particularly in the α-polymorph of CuPc (α-CuPc), is symmetry-breaking charge transfer (SBCT). vu.nlscispace.com This process represents a competitive decay pathway for photoexcited states and is dependent on the specific molecular arrangement and excitation conditions. scispace.comresearchgate.net

The foundation for SBCT in CuPc thin films lies in the mixing of localized Frenkel excitons and intermolecular charge-transfer (CT) excitons. vu.nlrsc.org While both the common α-CuPc and β-CuPc polymorphs exhibit this Frenkel-CT mixing, its consequences on their photophysical dynamics differ significantly. vu.nl In the case of α-CuPc, photoexcitation leads not only to ultrafast intersystem crossing (ISC) to a triplet state, a characteristic also seen in monomeric CuPc, but also to the formation of an SBCT state. scispace.comresearchgate.net This SBCT mechanism is notably absent in the β-CuPc polymorph. vu.nlrsc.org

The occurrence of SBCT in α-CuPc is also uniquely dependent on the excitation wavelength. scispace.com Studies have shown that when α-CuPc is excited at bluer wavelengths across its Q-band absorption, the decay pathway leading to the SBCT photoproduct becomes prominent. scispace.comresearchgate.net This suggests that the specific molecular packing in the α-phase, which differs from the herringbone arrangement in the β-phase, creates a potential energy landscape where charge can asymmetrically localize between adjacent molecules upon excitation. vu.nlscispace.com This charge separation breaks the inherent symmetry of the coupled molecular system. The different outcomes in the two polymorphs underscore how molecular organization can fundamentally mediate the balance between competing photoexcited decay mechanisms like intersystem crossing and charge transfer in organic semiconductors. vu.nlrsc.org

Propertyα-CuPcβ-CuPc
Frenkel-CT Exciton Mixing PresentPresent
Intersystem Crossing (ISC) ObservedObserved
Symmetry-Breaking Charge Transfer (SBCT) ObservedNot Observed
Excitation Wavelength Dependence of SBCT Yes (occurs at bluer wavelengths)N/A

Aggregation-Induced Emission (AIE) and Solid-State Luminescence

While monomeric (Phthalocyaninato(2-))copper is typically non-emissive in solution, certain derivatives can exhibit strong luminescence in the aggregated or solid state through a phenomenon known as Aggregation-Induced Emission (AIE). researchgate.net AIE is a photophysical process where molecules that are poor luminophores when individually dissolved become highly emissive upon aggregation. researchgate.net This counterintuitive effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. researchgate.net

Research on a dendritic copper phthalocyanine (B1677752) derivative provides a clear example of AIE in a CuPc-based system. researchgate.net When this compound is dissolved in a polar aprotic solvent, it is non-fluorescent. However, when aggregated in solution or as a solid-state powder, it becomes a strong emitter, displaying significant fluorescence. researchgate.net The observed emission is centered around 480 nm, a notable blue shift from the characteristic Q-band absorption of CuPc, which is typically in the 600-700 nm range. researchgate.netossila.com

The solid-state powder of this dendritic CuPc also demonstrates crystalline-enhanced fluorescence, indicating that the ordered packing in the crystalline state further promotes radiative decay. researchgate.net The transition from a non-emissive molecular state to a highly luminescent aggregated state is a hallmark of AIE and highlights a powerful strategy for developing solid-state lighting and sensing materials from phthalocyanine scaffolds. researchgate.net

ConditionFluorescence SignalPeak Emission WavelengthProposed Mechanism
Dendritic CuPc in Polar Aprotic Solvent Not DetectedN/AIntramolecular rotations lead to non-radiative decay
Dendritic CuPc Aggregates (Solution) Strong~480 nmRestriction of Intramolecular Rotation (RIR)
Dendritic CuPc Solid-State Powder Strong~480 nmRestriction of Intramolecular Rotation (RIR)

Catalytic and Electrocatalytic Applications of Phthalocyaninato 2 Copper

Electrochemical Carbon Dioxide Reduction (CO2RR) Catalysis

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a promising strategy to mitigate greenhouse gas emissions and create a closed-loop carbon cycle. (Phthalocyaninato(2-))copper has been identified as a noteworthy catalyst in this reaction, demonstrating the ability to convert CO2 into various products.

Mechanism of CO2RR and Selectivity for Multicarbon Products

(Phthalocyaninato(2-))copper is a catalyst known for its ability to reduce CO2 into products like methane (B114726), ethylene (B1197577), and ethanol (B145695). acs.org The selectivity of the reaction towards multicarbon (C2+) products, such as ethylene (C2H4) and ethanol, is of particular interest due to their higher economic value. The formation of these products is a complex process involving multiple electron and proton transfer steps. Research suggests that the central copper atom of the phthalocyanine (B1677752) molecule plays a crucial role in the catalytic cycle.

The process is thought to begin with the adsorption and activation of CO2 on the copper center. The selectivity towards different products is highly dependent on the reaction conditions and the catalyst's electronic and structural properties. For instance, the formation of C2+ products is believed to proceed through the dimerization of carbon monoxide (*CO) intermediates, a key step that requires specific active sites capable of facilitating C-C bond formation. researchgate.net Studies have shown that the Faradaic efficiencies for C2H4 and ethanol can be maximized at specific potentials, while further increasing the overpotential may favor the formation of methane (CH4). acs.org

Catalyst Reconstruction During Electroreduction

Under the reducing conditions of CO2RR, (Phthalocyaninato(2-))copper can undergo significant structural transformations. acs.org In situ spectroscopic studies have revealed that the molecular CuPc can be demetalated, leading to the formation of copper atoms that then agglomerate into copper clusters and nanoparticles. acs.orgacs.org This reconstruction is a critical aspect of the catalysis, as the newly formed copper nanoparticles are often the true active sites for the CO2RR. acs.org

The process begins with the demetalation of CuPc to form Cu atoms, which then gather to form clusters and eventually nanoparticles. researchgate.net This structural evolution is not a simple degradation but a dynamic process that influences the catalytic performance. The organic phthalocyanine framework may also play a role in stabilizing these nanoparticles or modulating their electronic properties.

Role of Nanoparticle Size and Grain Boundaries in Catalytic Performance

The size of the copper nanoparticles derived from the reconstruction of (Phthalocyaninato(2-))copper and the presence of grain boundaries within them are crucial factors that dictate the catalytic selectivity. researchgate.netacs.org A positive correlation has been observed between the size of the copper nanoparticles and the selectivity for multicarbon products. acs.orgresearchgate.net Larger nanoparticles, particularly those in the range of 8–20 nm, tend to be rich in grain boundaries, which are interfaces between crystalline domains. acs.org

These grain boundaries are believed to be highly active sites for C-C coupling, thus promoting the formation of C2+ products. acs.orgresearchgate.net It has been demonstrated that by controlling the experimental parameters, the size of the in situ-derived Cu nanoparticles can be tuned, thereby steering the product selectivity. researchgate.net For instance, catalysts with large nanoparticles rich in grain boundaries have achieved a Faradaic efficiency of up to 70% for C2+ products. acs.orgacs.org Conversely, ultrasmall and reversible copper nanoclusters (≤2 nm) have been shown to be highly selective towards methane. researchgate.net

Catalyst FeatureImpact on CO2RR PerformanceSupporting Evidence
Nanoparticle Size The size of Cu nanoparticles derived from CuPc influences product selectivity. Ultrasmall, reversible nanoclusters (≤2 nm) favor CH4 production, while larger nanoparticles promote C2+ product formation. researchgate.netA positive correlation exists between nanoparticle size and C2+ product selectivity, with sizes in the 8–20 nm range showing enhanced performance. acs.org
Grain Boundaries A high density of grain boundaries in larger Cu nanoparticles is associated with increased selectivity for multicarbon products. researchgate.netCatalysts with large, grain-boundary-rich nanoparticles have demonstrated a C2+ Faradaic efficiency of 70%. acs.orgacs.org

Molecular Engineering for Enhanced CO2RR Selectivity

To further enhance the catalytic performance of (Phthalocyaninato(2-))copper, molecular engineering strategies have been explored. These approaches aim to modify the electronic structure of the catalyst to improve its activity and selectivity. One such strategy involves the introduction of electron-withdrawing or electron-donating groups to the phthalocyanine ligand. nih.govresearchgate.net

Studies have shown that modifying CuPc with electron-withdrawing groups, such as cyano or sulfonate anions, can significantly improve the selectivity for methane. nih.govresearchgate.net These groups reduce the electron density of the catalytic active center, which in turn positively shifts the initial reduction potential. nih.govresearchgate.net Conversely, the introduction of electron-donating groups has been found to decrease the selectivity towards methane. nih.govresearchgate.net This demonstrates that by tuning the electronic properties of the phthalocyanine molecule, the catalytic pathway of CO2RR can be effectively directed.

Molecular ModificationEffect on CO2RR SelectivityRationale
Electron-Withdrawing Groups (e.g., cyano, sulfonate) Markedly improved selectivity for methane. nih.govresearchgate.netReduces the electron density of the catalytic active center, leading to a positive shift in the initial reduction potential. nih.govresearchgate.net
Electron-Donating Groups (e.g., methoxy, amino) Significantly reduces the selectivity towards methane. nih.govresearchgate.netIncreases the electron density of the catalytic active center.

Water Oxidation Electrocatalysis

Water oxidation is the anodic half-reaction in water splitting, a process for producing hydrogen fuel. This reaction is often a significant bottleneck due to its slow kinetics and the high energy input required.

(Phthalocyaninato(2-))copper as a Co-catalyst in Photoelectrochemical Water Splitting

(Phthalocyaninato(2-))copper has shown promise as a co-catalyst in photoelectrochemical (PEC) water splitting, particularly when coupled with a semiconductor photoanode like titanium dioxide (TiO2). frontiersin.orgnih.govnih.govfrontiersin.org In such systems, the semiconductor absorbs light to generate electron-hole pairs, and the holes drive the water oxidation reaction. However, the efficiency of this process can be limited by slow charge transfer at the semiconductor-electrolyte interface.

SystemEnhancementMechanism
CuPc on TiO2 Nanorod Arrays 2.4 times higher photocurrent density compared to pure TiO2. frontiersin.orgnih.govfrontiersin.orgCuPc acts as a fast redox mediator, where Cu2+ is oxidized to Cu3+ and Cu4+, which then oxidize water. This facilitates hole transfer and reduces charge recombination. frontiersin.orgnih.govnih.govfrontiersin.org

Proposed Mechanisms for Water Oxidation

The electrocatalytic oxidation of water by (Phthalocyaninato(2-))copper (CuPc) involves a sophisticated series of steps centered around the copper atom and the phthalocyanine ligand. When utilized as a co-catalyst, for instance with titanium dioxide (TiO₂) nanorod arrays in photoelectrochemical (PEC) water splitting, CuPc plays a crucial role as a rapid redox mediator. sciengine.comnih.gov This function is key to lowering the activation energy of water oxidation and promoting the efficient separation of charges. sciengine.comnih.gov

The proposed mechanism commences with the generation of electron-hole pairs in the semiconductor material (e.g., TiO₂) under illumination. sciengine.com The holes are then transferred to the CuPc, initiating the oxidation of the central copper ion. This process involves the sequential oxidation of Cu(II) to higher oxidation states, namely Cu(III) and subsequently Cu(IV). sciengine.comnih.gov These higher-valent copper species are the active sites for the oxidation of water.

A critical step in the catalytic cycle is the nucleophilic attack of a water molecule or a hydroxide (B78521) ion (OH⁻) on the high-valent oxo-copper species, such as O=Cu(IV)-Pc. sciengine.com This event, consistent with the water nucleophilic attack (WNA) mechanism, leads to the formation of an O-O bond. sciengine.com A key intermediate in this process is a peroxide bridge structure, HOO-Cu(II)-Pc, which can be further oxidized in a proton-coupled electron transfer (PCET) step to form ⁻OO=Cu(IV)-Pc. sciengine.com Finally, this species releases molecular oxygen, and the copper phthalocyanine catalyst is regenerated back to its initial Cu(II) state, completing the catalytic cycle. sciengine.com

Aerobic Oxidation Reactions

(Phthalocyaninato(2-))copper also demonstrates significant catalytic activity in the aerobic oxidation of various organic substrates, most notably alcohols. These reactions are of great interest due to the use of environmentally benign molecular oxygen as the terminal oxidant.

Catalytic Oxidation of Alcohols

(Phthalocyaninato(2-))copper, particularly in nanoparticle form, has been effectively employed as a catalyst for the selective oxidation of alcohols to their corresponding aldehydes or ketones. One notable system utilizes tetra-n-butylammonium peroxomonosulfate as the oxidant in an aqueous medium. This method achieves high yields and selectivity without the need for organic co-solvents or co-catalysts.

Below is a table summarizing the catalytic performance of copper(II) phthalocyanine nanoparticles in the oxidation of various alcohols.

AlcoholProductReaction Time (min)Conversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde6098>99
4-Methylbenzyl alcohol4-Methylbenzaldehyde7596>99
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde9097>99
1-PhenylethanolAcetophenone17095>99
CyclohexanolCyclohexanone15094>99

Data synthesized from textual descriptions in research literature.

Mechanistic Pathways of Aerobic Oxidation

The mechanism for the aerobic oxidation of alcohols catalyzed by copper phthalocyanine often involves a multi-step process. In many systems, particularly those co-catalyzed by radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), a two-stage catalytic cycle is proposed. nih.gov

The first stage is "catalyst oxidation," where the reduced form of the catalyst, Cu(I), is oxidized by molecular oxygen. nih.gov This step can proceed through the formation of a binuclear copper-dioxygen intermediate. nih.gov The second stage is "substrate oxidation," where the oxidized copper species, Cu(II), in conjunction with the co-catalyst, mediates the oxidation of the alcohol. nih.gov

Comparative Catalytic Activity of Mononuclear vs. Binuclear Copper Phthalocyanine

The catalytic activity of copper phthalocyanine can be significantly influenced by its nuclearity, i.e., whether it exists as a mononuclear or a binuclear complex. Studies comparing mononuclear copper phthalocyanine (CuPc) with binuclear copper phthalocyanine (Cu₂Pc₂) have shown marked differences in their catalytic efficacy.

For instance, in the oxidation of 2-mercaptoethanol, it was observed that mononuclear CuPc exhibited no catalytic activity, whereas the binuclear counterpart, Cu₂Pc₂, demonstrated high catalytic oxidation activity. sciengine.com This enhanced activity in the binuclear complex is attributed to its more extensive π-electronic conjugate system and a stronger ability to hold electrons. sciengine.com

In the context of water oxidation, studies on analogous cobalt phthalocyanine complexes have provided further insights that can be extrapolated to copper systems. Binuclear cobalt phthalocyanine (bi-CoPc) was found to be a more efficient catalyst for water oxidation than mononuclear cobalt phthalocyanine (mono-CoPc). nih.gov The binuclear structure allows for better stabilization of the oxidative charges accumulated in the phthalocyanine ring. nih.gov Specifically, in bi-CoPc, the rate-determining step involves a nucleophilic attack on a phthalocyanine cation-radical species, which has a lower reaction barrier compared to the attack on a cobalt-oxidized species in mono-CoPc. nih.gov This suggests that the cooperative effect between the two metal centers in the binuclear complex facilitates the catalytic process. While this data is for cobalt, the underlying principles of enhanced stability and potentially lower reaction barriers through a binuclear structure are likely applicable to copper phthalocyanine as well.

Supramolecular Assemblies and Hybrid Material Architectures

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined, stable structures through non-covalent interactions. For (Phthalocyaninato(2-))copper, these interactions are the driving force behind the formation of one-, two-, and three-dimensional architectures. rsc.org The resulting supramolecular structures exhibit collective properties that are distinct from the individual molecules.

The self-assembly of (Phthalocyaninato(2-))copper is primarily dictated by a combination of non-covalent forces:

π-π Stacking: The large, planar aromatic macrocycle of the phthalocyanine (B1677752) ligand facilitates strong π-π stacking interactions. These interactions are a dominant force in the formation of columnar structures, where the molecules stack on top of each other like a roll of coins. The distance between the stacked molecules is a critical parameter that influences the electronic properties of the assembly. Bulky peripheral substituents can hinder these interactions. acs.org

Hydrogen Bonding: The introduction of suitable functional groups on the periphery of the phthalocyanine ring can enable hydrogen bonding between molecules. These directional interactions provide a higher degree of control over the final supramolecular architecture, leading to the formation of specific and complex structures. mdpi.com

Table 1: Key Non-Covalent Interactions in (Phthalocyaninato(2-))copper Self-Assembly
Interaction TypeDescriptionInfluence on Assembly
π-π StackingAttractive interaction between the aromatic π-systems of adjacent phthalocyanine rings.Promotes the formation of columnar structures and aggregates.
Electrostatic InteractionsIncludes van der Waals forces and dipole-dipole interactions arising from the molecular charge distribution.Contributes to the overall stability and packing of the molecules in the assembly.
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (e.g., N, O) on a neighboring molecule. Requires appropriate peripheral functional groups.Provides specificity and directionality, leading to more complex and well-defined architectures.

Ionic self-assembly is a powerful strategy for the construction of polymeric supramolecular structures. This approach involves the use of electrostatic interactions between charged molecular building blocks. In the context of (Phthalocyaninato(2-))copper, this can be achieved by introducing ionic functional groups onto the phthalocyanine periphery.

The presence of cationic or anionic substituents allows for the formation of extended networks through electrostatic attraction. For instance, a (Phthalocyaninato(2-))copper molecule bearing a positive charge can interact with a negatively charged linker or another phthalocyanine unit with a negative charge, leading to the formation of one-, two-, or three-dimensional polymeric arrays. The nature of the counterions also plays a crucial role in determining the final structure and properties of the assembly. rsc.org This method offers a versatile route to materials with tunable properties, as the ionic groups can be systematically varied.

Optically Active (Phthalocyaninato(2-))copper Supramolecules

Chirality, or "handedness," is a fundamental property in chemistry and materials science. The introduction of chirality into (Phthalocyaninato(2-))copper assemblies can lead to materials with unique optical properties, such as circular dichroism.

Homochirality refers to a system where all the chiral molecules have the same handedness (either left- or right-handed). While the (Phthalocyaninato(2-))copper core is achiral, chirality can be introduced into its supramolecular assemblies through two main strategies:

Homochirality: This is achieved by attaching chiral substituents to the periphery of the phthalocyanine ring. When these chiral molecules self-assemble, the chirality of the individual units is transferred to the supramolecular structure, resulting in a homochiral assembly.

Induced Chirality: In this approach, an achiral (Phthalocyaninato(2-))copper molecule can be induced to form a chiral assembly by interacting with a chiral template or solvent. The chiral environment directs the self-assembly process, leading to a preferred handedness in the final supramolecular structure. The chiral information is effectively transferred from the environment to the assembly.

Several spectroscopic techniques are employed to characterize the chiral nature of (Phthalocyaninato(2-))copper supramolecular assemblies:

Circular Dichroism (CD) Spectroscopy: This is the most direct method for probing chirality. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A non-zero CD signal is a definitive indication of a chiral structure. The sign and intensity of the CD bands in the Q-band and Soret band regions of the phthalocyanine spectrum provide information about the handedness and the extent of chiral organization in the assembly. acs.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: While not a direct probe of chirality, UV-Vis spectroscopy is sensitive to the aggregation state of (Phthalocyaninato(2-))copper molecules. The formation of supramolecular assemblies often leads to characteristic changes in the Q-band absorption, such as splitting, broadening, or shifting of the peaks, which can be correlated with the type of molecular packing. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecules. Changes in the IR spectrum upon self-assembly can indicate the formation of hydrogen bonds and other specific intermolecular interactions that are crucial for the formation of chiral structures. d-nb.info

Table 2: Spectroscopic Techniques for Characterizing Chiral (Phthalocyaninato(2-))copper Assemblies
TechniqueInformation ObtainedRelevance to Chirality
Circular Dichroism (CD) SpectroscopyDifferential absorption of left- and right-circularly polarized light.Directly confirms the presence of chirality and provides information on the handedness of the assembly. acs.orgacs.org
UV-Visible (UV-Vis) SpectroscopyElectronic transitions (e.g., Q-band and Soret band).Sensitive to aggregation and molecular packing, which are prerequisites for supramolecular chirality. researchgate.netnih.gov
Infrared (IR) SpectroscopyVibrational modes of the molecule.Identifies specific intermolecular interactions, such as hydrogen bonding, that can direct chiral self-assembly. d-nb.info

Integration into Organic-Inorganic Hybrid Systems

The incorporation of (Phthalocyaninato(2-))copper into organic-inorganic hybrid materials is a promising strategy for creating multifunctional materials that combine the desirable properties of both components. These hybrid systems can exhibit enhanced or novel electronic, optical, and catalytic properties.

A common approach to creating these hybrid materials is through the layer-by-layer assembly technique. For example, a hybrid ultrathin film can be constructed from alternating layers of a derivatized (Phthalocyaninato(2-))copper and inorganic nanoparticles, such as ferric oxide. rsc.org In such a system, the organic component provides functionalities like light absorption and charge transport, while the inorganic component can contribute to the material's magnetic, catalytic, or sensing properties.

Two-Dimensional Molecular Networks and Ordered Architectures

The planar structure and capacity for π–π stacking make (Phthalocyaninato(2-))copper an ideal building block for creating highly ordered two-dimensional (2D) molecular networks on various substrates. The formation and structure of these self-assembled layers are governed by a delicate balance of molecule-molecule and molecule-substrate interactions. bohrium.comacs.org

Scanning tunneling microscopy (STM) is a key technique for visualizing these architectures at the molecular level. acs.orgacs.org On substrates like highly oriented pyrolytic graphite (B72142) (HOPG), substituted CuPc derivatives, such as copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine (CuPcOC₈), can self-organize into different symmetries, including quartic and hexagonal structures. rsc.org The transition between these phases can be controlled by temperature, with the hexagonal phase representing a more thermodynamically stable state. rsc.org The long alkyl chains in such molecules enhance the van der Waals interaction with the graphite substrate, leading to stable, close-packed assemblies. acs.org

On metallic substrates like Au(111), the self-assembly process is influenced by the crystallographic orientation of the surface. acs.org Co-deposition of different phthalocyanine molecules can lead to the formation of intricate bimolecular surface structures, such as checkerboard patterns. mdpi.com For instance, alternating assemblies of manganese phthalocyanine (MnPc) and a fluorinated iron phthalocyanine can form a 2D Kondo lattice with long-range ferrimagnetic ordering. mdpi.com

The interaction between CuPc and silicon surfaces is also an area of active research for integrating molecular electronics with conventional silicon technology. bohrium.com Direct deposition on clean silicon often results in disordered films due to strong interfacial interactions. However, functionalizing the silicon surface with a passivating agent like gallium (Ga), bismuth (Bi), or silver (Ag) can reduce this interaction, promoting the growth of more ordered CuPc films. bohrium.com

Advanced Characterization Techniques and Methodologies

Spectroscopic Techniques for Electronic and Vibrational Analysis

The advanced characterization of (Phthalocyaninato(2-))copper, commonly known as copper phthalocyanine (B1677752) (CuPc), relies on a suite of spectroscopic techniques to probe its intricate electronic and vibrational properties. These methods provide detailed insights into electron energy levels, bonding, molecular structure, and excited-state dynamics, which are fundamental to understanding its performance in various applications.

Photoelectron Spectroscopy (XPS, UPS)

Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure and chemical states of (Phthalocyaninato(2-))copper. X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to probe core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to examine valence-level electrons.

Experimental and theoretical studies of gas-phase copper phthalocyanine have utilized both XPS and UPS to map its electronic structure. nih.gov High-resolution UPS measurements have successfully resolved features corresponding to the two highest occupied molecular orbitals (HOMO), which have a(1u) and b(1g) symmetries. nih.gov These studies suggest that the HOMO, with a(1u) symmetry, is primarily localized on the carbon atoms of the pyrrole (B145914) rings and is doubly occupied. nih.gov In contrast, the singly occupied b(1g) orbital is mainly localized on the central copper atom. nih.gov

XPS analysis of the Cu 2p core levels provides critical information about the oxidation state of the copper center. The Cu 2p spectrum for Cu(II)Pc is characterized by main peaks corresponding to Cu 2p₃/₂ and Cu 2p₁/₂, and distinct satellite peaks at higher binding energies. researchgate.netyoutube.com These "shake-up" satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoemission process, leaving the ion in an excited state. youtube.com The presence and intensity of these satellite structures are a definitive fingerprint of the Cu(II) oxidation state. youtube.com Theoretical simulations of the Cu 2p spectra describe the main peak as a "well-screened" final state (2p⁵3d¹⁰L⁻¹, where L⁻¹ denotes a ligand hole) and the satellite as a "poorly-screened" final state with a 2p⁵3d⁹ character. aps.org This multi-electron process is crucial for accurately interpreting the XPS data of copper compounds. researchgate.net

Table 1: Representative XPS Binding Energies for (Phthalocyaninato(2-))copper

Spectral Region Main Peak Binding Energy (eV) Satellite Peak Binding Energy (eV) Species Assignment
Cu 2p₃/₂ ~932.6 - 935 ~943.2 Cu(II)
Cu 2p₁/₂ ~952.2 ~961.2 Cu(II)

Note: Exact binding energies can shift slightly depending on sample preparation and instrument calibration.

X-ray Absorption Spectroscopy (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is employed to study the local electronic structure and geometry around the central copper atom in (Phthalocyaninato(2-))copper. By tuning the X-ray energy around the Cu K-edge, transitions of core electrons to unoccupied states can be observed, providing information on the oxidation state and coordination environment.

Theoretical studies of the Cu K-edge XANES spectra of Cu(II) complexes, including CuPc, have shown that a simple single-electron, multiple-scattering calculation cannot fully replicate the experimental results. aps.org A more accurate description of the photoabsorption process requires the inclusion of two electronic configurations in the final state: 3d⁹ and 3d¹⁰L (where L represents a ligand orbital). aps.orgresearchgate.net The experimental spectrum is best reproduced by considering a weighted sum of these two configurations. For several Cu(II) complexes with square-planar nitrogen coordination, the best agreement was found with a contribution of approximately 68% from the 3d¹⁰L channel and 32% from the 3d⁹ channel. researchgate.netaps.org This indicates a significant charge transfer from the ligand to the metal in the excited state, a phenomenon also invoked to explain the satellite structures in XPS. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and lattice vibrations of (Phthalocyaninato(2-))copper. The planar CuPc molecule possesses D₄h symmetry, and its 165 normal vibrational modes can be classified as either IR or Raman active. d-nb.info The Raman active modes include A₁g, B₁g, B₂g, and E_g symmetries. researchgate.net The A₁g, B₁g, and B₂g modes correspond to in-plane vibrations, while the doubly degenerate E_g modes are out-of-plane vibrations. d-nb.inforesearchgate.net

The Raman spectrum of CuPc exhibits several characteristic strong bands. For instance, bands observed around 1528-1530 cm⁻¹ are assigned to Cₐ-Nᵦ and Cᵦ-Cᵦ stretching vibrations. mdpi.com C=C stretching vibrations are typically observed around 1607 cm⁻¹. mdpi.com The region between 1350 and 1550 cm⁻¹ is particularly sensitive to the central metal ion, providing a unique signature for different metallophthalocyanines. rsc.org Studies comparing different polymorphs (α, β, γ, and ε) of CuPc have shown minimal differences in their Raman spectra, suggesting that the technique primarily probes intramolecular vibrations rather than intermolecular packing effects. rsc.org

Table 2: Prominent Raman Bands and Vibrational Assignments for (Phthalocyaninato(2-))copper

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~1607 C=C stretching
~1528 Cₐ-Nᵦ and Cᵦ-Cᵦ stretching
~832 Macro-ring breathing

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy complements Raman spectroscopy by probing IR-active vibrational modes. For a molecule with D₄h symmetry like CuPc, the rule of mutual exclusion applies, meaning that vibrational modes are either IR-active or Raman-active, but not both. arxiv.org FT-IR spectra of CuPc are characterized by numerous sharp absorption bands, particularly below 1700 cm⁻¹. researchgate.net

These bands arise from various stretching and bending vibrations within the aromatic macrocycle. Key vibrational assignments include C-H asymmetric stretching (~2919 cm⁻¹), C=C stretching (~1608 cm⁻¹), C=N stretching (~1536 cm⁻¹), and C-N stretching in the isoindole unit (~1256 cm⁻¹). mdpi.comresearchgate.netrsc.org In-plane and out-of-plane C-H bending deformations are also prominent, appearing at ~1143 cm⁻¹ and ~743 cm⁻¹, respectively. rsc.org Metal-ligand vibrations, specifically involving the central copper atom, are observed at lower frequencies, such as the peak around 918-919 cm⁻¹. rsc.org The detailed analysis of these vibrational modes allows for the structural characterization of CuPc thin films and powders. mdpi.comnih.gov

Table 3: Selected FT-IR Peaks and Vibrational Assignments for (Phthalocyaninato(2-))copper

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~2919 C-H asymmetric stretching
~1608 C=C stretching
~1536 C=N stretching
~1256 C-N stretching in isoindole
~1143 C-H in-plane deformation
~919 Metal-ligand vibration
~743 C-H out-of-plane deformation

UV-Visible and Near-Infrared Absorption Spectroscopy

Electronic absorption spectroscopy in the ultraviolet (UV), visible, and near-infrared (NIR) regions is fundamental for characterizing the π-electron system of (Phthalocyaninato(2-))copper. The spectrum is dominated by two main features: the intense Q-band in the visible/NIR region and the Soret band (or B-band) in the near-UV region. ajbasweb.com

The Q-band, typically observed between 600 and 700 nm, arises from the π-π* transition from the a₁ᵤ HOMO to the e_g LUMO. ajbasweb.com In solution or vapor phase, this band appears as a sharp, single peak. In solid-state thin films, intermolecular interactions lead to Davydov splitting, causing the Q-band to broaden and often split into two components. researchgate.net The exact position and shape of the Q-band are sensitive to the molecular aggregation and crystalline phase (polymorphism) of the CuPc film. researchgate.net For example, studies have shown absorption peaks for CuPc thin films around 625 nm and 700 nm. researchgate.net

The Soret band is located in the near-UV region, typically around 300-400 nm, and corresponds to deeper π-π* transitions (a₂ᵤ → e_g). ajbasweb.com Some CuPc derivatives are specifically designed to enhance absorption in the NIR region (800-900 nm) by introducing secondary amine substituents, which makes them useful for NIR-blocking filters. google.com

Table 4: Characteristic Absorption Bands of (Phthalocyaninato(2-))copper

Spectral Region Wavelength Range (nm) Electronic Transition Common Name
Near-UV ~300 - 420 π → π* (a₂ᵤ → e_g) Soret Band (B-band)
Visible/NIR ~580 - 700 π → π* (a₁ᵤ → e_g) Q-band

Photoluminescence and Photothermal Deflection Spectroscopy

While many metallophthalocyanines are highly fluorescent, (Phthalocyaninato(2-))copper exhibits very weak photoluminescence (PL). This is due to the presence of the unpaired d-electron on the Cu(II) center, which provides efficient pathways for non-radiative decay of the excited state through intersystem crossing. However, weak emission can still be detected, typically in the near-infrared region.

Studies on CuPc thin films have investigated this NIR emission following excitation with visible light. researchgate.net The intensity of this luminescence is highly dependent on the quality of the film. pleiades.online Thin films with a lower concentration of non-radiative recombination centers, which can be influenced by the molecular structure and film morphology, exhibit higher luminescence intensity. pleiades.online For instance, CuPc molecules containing peripheral phthalimide (B116566) substituents have been shown to form films with enhanced luminescence around 1.12 eV (~1100 nm). pleiades.online The study of these weak emission properties is relevant for potential applications in organic light-emitting diodes (OLEDs), where CuPc can be used as an injection or emissive layer. researchgate.net Photothermal deflection spectroscopy (PDS) is a highly sensitive technique that can measure weak absorption features below the main absorption edge, providing information about defect states and Urbach energy, which are related to structural disorder within the material.

Diffraction and Scattering Techniques for Structural Determination

The elucidation of the crystalline structure and molecular arrangement of (Phthalocyaninato(2-))copper (CuPc) is critical for understanding its material properties and performance in various applications. Diffraction and scattering techniques are powerful tools for providing detailed structural information at the atomic and molecular level.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD)

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline phases of CuPc. Different polymorphs, such as the α and β forms, exhibit distinct XRD patterns. nih.gov For instance, analysis of CuPc powder often reveals an α-polycrystalline phase with a monoclinic structure. scirp.org When deposited as a thin film, CuPc can exhibit a single crystalline β-phase with a preferential orientation, such as the (100) plane. scirp.org The intensity and sharpness of the diffraction peaks in thin films can be influenced by processing parameters like annealing temperature, with higher temperatures often leading to increased crystallinity. scirp.org

Grazing Incidence X-ray Diffraction (GIXD) is particularly suited for the structural analysis of thin films. By using a very small angle of incidence for the X-ray beam, GIXD enhances the signal from the film while minimizing interference from the substrate. nih.gov GIXD studies on vacuum-deposited CuPc thin films have revealed the coexistence of two different α polymorphs, one with a C2/c space group and another with a P1 space group. nih.gov Two-dimensional GIXD has been employed to analyze solution-processed CuPc thin films, showing a β-phase crystalline structure with a crystallinity greater than 80% and an average crystallite size of approximately 24 nm. mdpi.comresearchgate.net These studies also identified two preferred crystallite orientations, (201) and (001), with the former being dominant. mdpi.com

The table below summarizes key findings from XRD and GIXD studies on CuPc thin films.

TechniqueSample TypeKey Findings
XRDCuPc Powderα-polycrystalline phase with monoclinic structure. scirp.org
XRDCuPc Thin FilmSingle crystalline β-phase with preferential (100) orientation. scirp.org
GIXDVacuum-Deposited CuPc Thin FilmCoexistence of two α polymorphs (C2/c and P1 space groups). nih.gov
2D GIXDSolution-Processed CuPc Thin Filmβ-phase crystalline structure, >80% crystallinity, ~24 nm average crystallite size, preferred orientations of (201) and (001). mdpi.comresearchgate.net

X-ray Reflectivity (XRR)

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, roughness, and density of thin films. blue-scientific.com In the context of (Phthalocyaninato(2-))copper, XRR has been utilized to characterize the ordering of Langmuir-Blodgett films of a liquid crystalline CuPc derivative on silicon wafers. acs.org The high electron density of the central copper atom provides excellent contrast for XRR measurements. acs.org By modeling the XRR data, researchers can obtain information about the total film thickness and the spacing between the rows of copper atoms. acs.org These parameters are influenced by factors such as the substrate surface modification and post-deposition annealing. acs.org For example, XRR studies have shown how variations in the substrate modifiers and annealing past the crystalline to liquid crystalline mesophase transition temperature affect the Pc orientation and side-chain packing. acs.org

The following table presents an example of parameters that can be obtained from XRR analysis of CuPc thin films.

ParameterDescription
Film ThicknessThe total thickness of the deposited CuPc film. blue-scientific.com
Interfacial RoughnessThe roughness at the interfaces between the film, substrate, and any intermediate layers. blue-scientific.com
Electron DensityRelated to the material's physical density, providing information about the packing of CuPc molecules. blue-scientific.com
Layer SpacingIn multilayer films, the distance between repeating layers of CuPc molecules. acs.org

Electron Diffraction Studies

Electron diffraction provides valuable insights into the crystal structure of materials, particularly for nanocrystalline samples or when only very small crystals are available. The crystal structure of copper perchlorophthalocyanine (CuPcCl16) was successfully solved using three-dimensional electron diffraction (3D ED) data. nih.gov This study confirmed that CuPcCl16 crystallizes in the C2/m space group with the molecules arranged in layers. nih.gov Earlier electron diffraction work had also been used to determine the unit cell parameters of various chloro-substituted copper phthalocyanines. mdpi.com

Furthermore, energy-filtered quantitative electron diffraction has been employed to investigate the atomic structure and bonding of the metastable α-CuPc polymorph. nih.gov This advanced technique allows for the analysis of atomic charge states and the generation of deformation charge-density maps, revealing features of atomic charge transfer within the α-CuPc structure. nih.gov

The table below highlights key structural parameters determined by electron diffraction for CuPc and its derivatives.

CompoundSpace GroupKey Structural Features
Copper Perchlorophthalocyanine (CuPcCl16)C2/mMolecules arranged in layers. nih.gov
α-Copper Phthalocyanine (α-CuPc)-Provided insights into atomic structure, bonding, and charge transfer. nih.gov

Electrochemical Characterization Methods

Electrochemical methods are essential for probing the redox properties of (Phthalocyaninato(2-))copper and its derivatives. These techniques provide information on the electron transfer processes, which are fundamental to the compound's performance in applications such as electrocatalysis and sensors.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. In the case of CuPc and its derivatives, CV can reveal both metal-centered and phthalocyanine ring-based redox processes. For instance, certain peripherally or non-peripherally chalcone-substituted CuPc compounds exhibit two Pc-based reduction reactions and one Pc-based oxidation reaction. tubitak.gov.trnih.gov The electrochemical behavior can be significantly influenced by the substituents on the phthalocyanine ring. nih.gov

In non-aqueous media like acetonitrile, a CuPc deposit on a glassy carbon electrode shows a multi-component oxidation process at around +1.4 V versus a Ag/AgCl reference electrode, which is attributed to ligand-centered oxidations. researchgate.net A corresponding reduction peak is observed on the reverse scan. researchgate.net The redox processes can sometimes lead to the detachment of the CuPc film from the electrode surface. researchgate.net The choice of the central metal ion also plays a crucial role; for example, cobalt(II) phthalocyanine exhibits a distinct metal-centered redox process that is not as prominent in its nickel(II) and copper(II) analogs. plu.mx

The following table summarizes representative electrochemical data for CuPc derivatives obtained from CV studies.

CompoundRedox Processes
Chalcone-substituted CuPcTwo Pc-based reductions, one Pc-based oxidation. tubitak.gov.trnih.gov
Unsubstituted CuPc (in acetonitrile)Multi-component oxidation at ~+1.4 V (vs. Ag/AgCl). researchgate.net

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is another important electrochemical technique, often used to study the kinetics of electron transfer and for electrocatalytic applications. In the context of CuPc, LSV has been employed to investigate its electrocatalytic activity. For example, a CuPc-modified electrode can facilitate the electrochemical reduction of certain analytes. One study demonstrated the use of a CuPc electrocatalytic electrode for the cathodic detection of tryptophan, where the reduction currents showed a linear relationship with tryptophan concentration. rsc.org

LSV is also instrumental in evaluating catalysts for the electrochemical reduction of carbon dioxide (CO2). While not directly focused on CuPc, related studies on copper nanoclusters show how LSV curves are used to compare the electrocatalytic performance of different materials in N2- and CO2-saturated solutions. researchgate.net This type of analysis is crucial for determining the onset potential and current density for CO2 reduction, which are key metrics for catalytic activity.

The table below illustrates the type of data that can be obtained from LSV experiments involving CuPc as an electrocatalyst.

ApplicationMeasured ParameterSignificance
Tryptophan DetectionReduction current vs. Tryptophan concentration. rsc.orgDemonstrates the sensor's sensitivity and linear range.
CO2 Reduction (by analogy)Onset potential and current density. researchgate.netIndicates the catalytic activity towards CO2 reduction.

Mott-Schottky Analysis

Mott-Schottky analysis is a powerful electrochemical impedance spectroscopy technique used to determine fundamental semiconductor properties, such as the flat-band potential and the charge carrier density. wikipedia.orgacs.org The analysis involves plotting the inverse square of the capacitance (1/C²) of a semiconductor-electrolyte or semiconductor-metal junction against the applied potential. wikipedia.org For a typical semiconductor, this plot yields a straight line, the slope of which is inversely proportional to the charge carrier density (doping concentration), and the voltage-axis intercept of which reveals the flat-band potential. wikipedia.org

While direct and extensive Mott-Schottky studies specifically on (Phthalocyaninato(2-))copper are not widely detailed in the provided research, the technique is fundamentally applicable to organic semiconductors. Given that CuPc functions as a p-type organic semiconductor, Mott-Schottky analysis can be employed to characterize the properties of its interface in devices like Schottky diodes or in photoelectrochemical systems. researchgate.net The analysis would provide critical insights into the interfacial energy level alignment and the density of acceptor states (hole concentration), which are vital parameters for optimizing the performance of CuPc-based electronic devices. acs.orgacs.org Challenges in the analysis of nanostructured or polycrystalline films, such as those common for CuPc, can arise from surface roughness and the presence of surface states, which may cause non-linearities in the Mott-Schottky plot. acs.org

Current-Voltage (I-V) Characteristics and Transport Measurements

Current-voltage (I-V) or current density-voltage (J-V) measurements are fundamental for elucidating the charge transport mechanisms in (Phthalocyaninato(2-))copper thin films. These measurements reveal how electrical current flows through a device as a function of the applied voltage, providing insight into phenomena such as charge injection, conduction mechanisms, and the influence of traps.

Studies on CuPc thin films, typically sandwiched between metallic electrodes (e.g., Al/CuPc/Au or ITO/CuPc/Au), consistently show distinct conduction regimes depending on the applied voltage. inoe.ro

Ohmic Conduction: At low applied voltages, the J-V characteristic is typically linear, indicating ohmic behavior. In this region, the current density is proportional to the voltage, and the transport is governed by the intrinsic charge carriers of the material. inoe.rotripod.comjos.ac.cn

Space-Charge-Limited Conduction (SCLC): As the voltage increases, the number of injected charge carriers surpasses the intrinsic carrier concentration, leading to a non-linear J-V relationship characteristic of SCLC. inoe.rotripod.com This regime is highly sensitive to the presence of charge traps within the CuPc film. The current follows a power-law dependence on voltage (J ∝ V^m), where the exponent 'm' provides information about the energy distribution of trap states. tripod.comresearchgate.net

Trap-Filled Limit (TFL): With a further increase in voltage, a sharp rise in current can be observed. This transition occurs at the trap-filled limit voltage (VTFL), where all the available trap states are occupied by injected carriers. inoe.roaip.org Beyond this point, any additional injected charge contributes directly to the free carrier concentration, leading to a rapid increase in conductivity. aip.org

Through detailed analysis of these J-V characteristics across different temperatures and film thicknesses, key transport parameters for CuPc can be extracted.

Electrical Transport Parameters for (Phthalocyaninato(2-))copper Thin Films
ParameterReported ValueDevice Structure/ConditionsSource
Hole Mobility (μ)6.2 × 10⁻² cm²/VsThin-film device, TF-SCLC regime aip.org
Hole Mobility (μ)1.74 × 10⁻⁹ cm²/VsAg/CuPc/Au Schottky diode jos.ac.cn
Trap Concentration (P_t)1.9 × 10¹⁸ cm⁻³Thin-film device aip.org
Carrier Concentration (n₀)6.09 × 10²⁰ m⁻³Al/CuPc/ITO device inoe.ro
Conductivity (σ)5.5 × 10⁻⁶ Ω⁻¹cm⁻¹Ag/CuPc/Au Schottky diode jos.ac.cn

Chemical Compositional Analysis

Confirming the elemental integrity of (Phthalocyaninato(2-))copper is crucial for ensuring material purity and device reliability. Techniques like Energy Dispersive X-ray (EDX) Analysis and X-ray Fluorescence (XRF) are employed for this purpose.

Energy Dispersive X-ray (EDX or EDS) analysis is a technique used for the elemental analysis of a sample. wikipedia.org It operates by bombarding the sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. wikipedia.orglibretexts.org When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org By detecting and measuring the energy of these emitted X-rays, EDX can identify the elemental composition of the material. nih.govmasontechnology.ie

In the characterization of (Phthalocyaninato(2-))copper (C₃₂H₁₆N₈Cu) thin films, EDX analysis serves as a direct confirmation of the presence of the constituent elements. Analysis of CuPc films yields distinct peaks corresponding to carbon, nitrogen, and copper, verifying the chemical composition of the synthesized material. The intensity of the peaks can also provide semi-quantitative information about the relative abundance of each element in the sample. nih.gov

X-ray Fluorescence (XRF) is another powerful non-destructive analytical technique used to determine the elemental composition of materials. thermetco.com In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from atoms. nih.gov Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays in the process. nih.gov The energies of these fluorescent X-rays are unique to each element, allowing for qualitative and quantitative analysis. mdpi.com

When applied to (Phthalocyaninato(2-))copper, XRF spectra clearly identify the presence of copper. The analysis reveals the characteristic K-series emission lines for copper, primarily the intense Kα and weaker Kβ lines. nih.gov This provides definitive qualitative evidence of the copper atom at the center of the phthalocyanine macrocycle. ijcs.ro XRF is particularly effective for detecting heavier elements and serves as a complementary technique to EDX for comprehensive compositional verification. nih.gov

Techniques for Nonlinear Optical Property Assessment

(Phthalocyaninato(2-))copper exhibits significant third-order nonlinear optical (NLO) properties due to its extensive π-conjugated electron system. These properties are crucial for applications in optical limiting, optical switching, and other photonic devices. The Z-scan method is a widely used technique to characterize these NLO responses. ias.ac.inresearchplateau.com

The Z-scan technique is a sensitive single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. researchplateau.comwikipedia.org The experiment involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmitted intensity. researchplateau.com

Closed-Aperture Z-scan: In this configuration, an aperture is placed in the far-field to detect small changes in the beam's spatial profile caused by nonlinear refraction. As the sample moves through the focal point, it acts as a weak intensity-dependent lens. A material with a positive nonlinear refractive index (n₂ > 0) will cause self-focusing, leading to a pre-focal valley followed by a post-focal peak in the transmittance curve. Conversely, a material with a negative nonlinear refractive index (n₂ < 0), like CuPc, induces self-defocusing, resulting in a characteristic peak-valley signature. acrhem.org The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

Open-Aperture Z-scan: To measure nonlinear absorption, the aperture is removed, and the entire transmitted beam is collected by the detector. wikipedia.org Any change in transmittance is now solely due to absorption phenomena. A decrease in transmittance at the focus indicates reverse saturable absorption (RSA) or multi-photon absorption, while an increase signifies saturable absorption (SA). acrhem.org For phthalocyanines, the observed behavior can depend on the excitation wavelength and pulse duration, with studies showing both SA and RSA. acrhem.orgacrhem.org

Research on metal phthalocyanines using the Z-scan technique has yielded significant findings on their NLO properties.

Nonlinear Optical Properties of Metal Phthalocyanines from Z-scan Studies
CompoundExcitation ConditionsNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (α₂) (cm/GW)Observed PhenomenaSource
Metal Phthalocyanine (pc2)633 nm, CW laser-3.1 × 10⁻⁸Not specifiedNegative nonlinearity, Saturable Absorption acrhem.org
Zinc Phthalocyanine (pc2)532 nm, 6 ns pulses0.86 × 10⁻¹¹420Reverse Saturable Absorption acrhem.org
Metal-free Phthalocyanine (pc1)532 nm, 6 ns pulses1.13 × 10⁻¹¹310Reverse Saturable Absorption acrhem.org

Degradation Mechanisms and Stability Studies

Photodegradation Pathways and Mechanisms

(Phthalocyaninato(2-))copper, a robust synthetic pigment, can undergo degradation upon exposure to light, a process known as photodegradation. This phenomenon involves complex photochemical reactions that alter the molecule's structure and, consequently, its color and properties. The primary pathways include photo-oxidation, often mediated by free radicals, and electron transfer sensitization. The rate and extent of this degradation are significantly influenced by environmental factors such as the intensity of ultraviolet (UV) radiation, humidity, and temperature.

Photo-oxidation Processes and Free Radical Formation

The photo-oxidation of (Phthalocyaninato(2-))copper is a key degradation mechanism initiated by the absorption of photons. This process leads to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and singlet oxygen (¹O₂). rsc.orgmdpi.commdpi.com The phthalocyanine (B1677752) molecule, in an excited state after light absorption, can transfer energy to molecular oxygen (O₂), converting it into the more reactive singlet oxygen. rsc.org

These reactive species can then attack the phthalocyanine macrocycle. For instance, studies on related photocatalytic systems have demonstrated that hydroxyl radicals can efficiently decompose organic molecules. mdpi.com The degradation process involves the oxidation of the macrocyclic ring, which can lead to its cleavage and the eventual loss of color. nih.gov In aqueous solutions with strong oxidants, the phthalocyanine ring can be completely destroyed and oxidized to form phthalimide (B116566). nih.gov The formation of these free radicals is a critical step, initiating a cascade of reactions that break down the complex aromatic structure of the pigment.

Electron Transfer Sensitization

(Phthalocyaninato(2-))copper can act as a photosensitizer, initiating degradation through electron transfer processes. rsc.org Upon absorbing light, the molecule is promoted to an excited electronic state. In this state, it can either donate an electron to or accept an electron from an adjacent molecule, initiating a redox reaction. This photoinduced electron transfer is a fundamental mechanism in the photocatalytic activity of phthalocyanines. rsc.org

When used to sensitize wide-bandgap semiconductors like titanium dioxide (TiO₂), the phthalocyanine molecule absorbs visible light and injects an electron into the semiconductor's conduction band. rsc.org This charge separation enhances the generation of reactive oxygen species, which in turn accelerates the degradation of pollutants. rsc.org This same sensitization mechanism, however, can also contribute to the self-degradation of the phthalocyanine molecule itself if it reacts with the generated radicals or if the resulting phthalocyanine radical cation is unstable. The efficiency of these electron transfer reactions is governed by the redox potentials of the phthalocyanine and interacting molecules. rsc.org

Influence of UV Exposure and Environmental Factors

The stability of (Phthalocyaninato(2-))copper is significantly impacted by external environmental conditions, particularly UV radiation, moisture, and oxygen. researchgate.netnih.gov Solar UV radiation provides the energy to initiate the photochemical degradation reactions described above. nih.gov Prolonged exposure to UV light can lead to the cleavage of chemical bonds within the phthalocyanine structure, causing discoloration and loss of integrity.

The presence of water and oxygen can accelerate photodegradation. researchgate.net Water can facilitate hydrolysis reactions and also assists in the formation of hydroxyl radicals. mdpi.com Oxygen is essential for photo-oxidation pathways, acting as the precursor for reactive oxygen species. researchgate.net Studies on the air stability of copper phthalocyanine thin films have shown that electrical characteristics change due to oxygen doping, a process assisted by water. researchgate.net Therefore, the combination of UV light, high humidity, and oxygen creates a highly aggressive environment that promotes the rapid degradation of the pigment.

Biochemical and Fungal Degradation

Beyond photochemical pathways, (Phthalocyaninato(2-))copper is also susceptible to breakdown by biological systems, particularly through the enzymatic activities of microorganisms like white-rot fungi. casaverdeambiental.com.brresearchgate.netulster.ac.uk These organisms have evolved powerful extracellular enzyme systems capable of degrading complex, recalcitrant organic compounds.

Enzymatic Demetallation and Macrocycle Breakdown

The white-rot fungus Phanerochaete chrysosporium has been extensively studied for its ability to degrade copper phthalocyanine dyes. casaverdeambiental.com.brresearchgate.netulster.ac.uk The degradation process is initiated by the fungus's ligninolytic extracellular enzymes, primarily laccase and manganese peroxidase (MnP). casaverdeambiental.com.brulster.ac.uk

The proposed mechanism involves a two-pronged enzymatic attack:

Demetallation : Manganese peroxidase is believed to be responsible for the removal of the central copper ion (Cu²⁺) from the phthalocyanine structure. casaverdeambiental.com.brulster.ac.uk This step, known as demetallation, is crucial as it destabilizes the entire macrocycle. The release of free copper ions into the medium has been confirmed through atomic absorption analysis during fungal treatment. ulster.ac.uk

Macrocycle Breakdown : Laccase is thought to be involved in the initial cleavage of the conjugated phthalocyanine ring system. casaverdeambiental.com.brulster.ac.uk This breakdown of the primary chromophore leads to the decolorization of the dye. Subsequent metabolic processes, including desulfonation (for sulfonated derivatives) and oxidation, further break down the ring structure. casaverdeambiental.com.brulster.ac.uk

Identification of Degradation Metabolites

The breakdown of the complex (Phthalocyaninato(2-))copper structure by fungal enzymes results in the formation of several smaller organic molecules, or metabolites. casaverdeambiental.com.br The identification of these metabolites provides insight into the degradation pathway. Using techniques like capillary electrophoresis and liquid chromatography, researchers have been able to track the disappearance of the parent dye and the appearance of its breakdown products. casaverdeambiental.com.brulster.ac.uk

One of the key identified metabolites is phthalimide, which results from the oxidative cleavage of the phthalocyanine ring. casaverdeambiental.com.brresearchgate.netulster.ac.uk Other metabolites have also been detected, though their exact structures are not always fully elucidated. For example, studies have identified a non-copper-containing phthalocyanine metabolite (designated M1) and another metabolite (M8) that results from the initial ring breakup but retains a multi-negative charge. casaverdeambiental.com.brulster.ac.uk The detection of these intermediates confirms that fungal degradation proceeds via a stepwise dismantling of the molecule.

Long-Term Stability in Device Applications

(Phthalocyaninato(2-))copper (CuPc) is renowned for its high thermal and chemical stability, making it a preferred material in a variety of organic electronic devices. However, the long-term operational stability of these devices is a critical factor for their commercial viability. Degradation in devices incorporating CuPc can be initiated by a combination of intrinsic and extrinsic factors, including exposure to ambient conditions, thermal stress, continuous illumination, and electrical bias stress. The manifestation of degradation varies depending on the device type—Organic Thin-Film Transistors (OTFTs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs)—and its specific architecture.

In OTFTs, the stability of CuPc-based devices is significantly influenced by the operating environment. Exposure to oxygen and moisture is a primary cause of degradation. Studies have shown that unencapsulated CuPc OTFTs stored in air experience a positive shift in their threshold voltage and a decrease in the Ion/Ioff ratio over time. researchgate.net This behavior is attributed to the doping of the CuPc film by oxygen, a process that is assisted by the presence of water molecules. researchgate.net Despite these shifts in threshold voltage, the charge carrier mobility often remains unchanged. researchgate.net The application of gate-bias stress can also induce instability, leading to a logarithmic-in-time shift of the threshold voltage, which is a common phenomenon in OTFTs.

For OSCs, the stability of CuPc, often used as a donor or buffer layer, is crucial for maintaining power conversion efficiency (PCE). Encapsulated OSCs have demonstrated impressive long-term stability, with some studies reporting lifetimes exceeding 12,000 hours under elevated temperatures (85°C) with less than 10% degradation. researchgate.net In specific device architectures, such as perovskite solar cells utilizing CuPc as a hole-transporting material, devices have maintained 97% of their initial efficiency after 1000 hours of thermal annealing at 85°C. aip.org However, exposure to humidity can lead to degradation. For instance, OSCs with certain buffer layers have shown a half-lifetime of 90 days in ambient air. researchgate.net Degradation in OSCs often manifests as a decrease in fill factor and short-circuit current density, particularly under UV radiation. researchgate.net

The following table summarizes the reported stability data for various CuPc-based devices under different conditions.

Device TypeActive Material/LayerStress ConditionReported Lifetime/Stability
Organic Thin-Film Transistor (OTFT)(Phthalocyaninato(2-))copperAmbient Air (Unencapsulated)Positive threshold voltage shift and lower Ion/Ioff ratio over time. researchgate.net
Organic Thin-Film Transistor (OTFT)(Phthalocyaninato(2-))copperEncapsulated in AirExcellent stability for over a year. researchgate.net
Organic Solar Cell (OSC)(Phthalocyaninato(2-))copper as Hole-Transporting Material in Perovskite Solar CellThermal Annealing at 85°CMaintained 97% of initial efficiency after 1000 hours. aip.org
Organic Solar Cell (OSC)Generic Organic Materials (Encapsulated)85°C in Dark Ambient AirOver 12,000 hours with less than 10% degradation. researchgate.net
Organic Solar Cell (OSC)ITO/CuPc/C60/Buffer/CuAmbient AirHalf-lifetime of 90 days with LiF and CuPc as buffer layers. researchgate.net
Organic Light-Emitting Diode (OLED)Copper(I) Sensitizer1000 cd/m²LT95 of up to 3689 hours. iaea.org

Mitigation Strategies for Degradation

To enhance the long-term stability and operational lifetime of devices based on (Phthalocyaninato(2-))copper, several mitigation strategies have been developed and implemented. These strategies primarily focus on preventing the ingress of environmental species, improving the intrinsic stability of the film and interfaces, and managing operational stresses.

Encapsulation is one of the most effective methods to protect organic electronic devices from the detrimental effects of moisture and oxygen. A variety of materials and techniques are employed for encapsulation, ranging from glass lids with desiccant to more advanced thin-film encapsulation (TFE). For CuPc-based OTFTs, encapsulation with a cross-linked polyvinyl alcohol film has been shown to provide excellent stability, allowing the devices to operate reliably for over a year in ambient air. researchgate.net The effectiveness of an encapsulation layer is quantified by its water vapor transmission rate (WVTR), with lower values indicating better barrier properties. For robust, long-term performance, a WVTR in the range of 10⁻⁶ g/m²/day is often targeted for OLEDs. researchgate.net

Buffer layers are thin interfacial layers inserted between the active organic layers and the electrodes or other organic layers. These layers can serve multiple functions that contribute to improved stability. In OSCs, buffer layers like bathocuproine (BCP) or bathophenanthroline (B157979) (Bphen) placed between the acceptor layer and the cathode can improve device performance and stability. researchgate.netosti.gov For instance, the use of Bphen and tris(2-N-phenylbenzimidazolyl)benzene (TPBi) as buffer layers in a CuPc/C60-based OSC resulted in a shelf-lifetime of 1700 minutes in air. researchgate.netosti.gov In another study, using lithium fluoride (B91410) (LiF) and CuPc as buffer layers extended the half-lifetime of the OSC to 90 days in air. researchgate.net

Thermal annealing is a processing technique that involves heating the device or individual layers to a specific temperature for a certain duration. This can lead to improved morphology and crystallinity of the CuPc film, which in turn can enhance device performance and stability. For CuPc-based OTFTs, annealing the gate dielectric at an optimal temperature (e.g., 350°C for ZrO₂) can significantly improve the dielectric and interface quality, leading to better device performance with a lower threshold voltage. researcher.life However, annealing at excessively high temperatures can lead to degradation of the device. researcher.life The annealing process can also induce a phase transition in CuPc films from the metastable α-phase to the more stable β-phase, which can alter the material's optical and electronic properties. researchgate.net

Passivation involves treating a surface to make it less reactive. In the context of CuPc-based devices, passivation can be applied to the CuPc film itself or to adjacent layers to prevent chemical reactions that lead to degradation. While not as extensively studied for CuPc films as for other materials, surface passivation is a known strategy to enhance the stability of organic electronic devices. For example, in polymer solar cells, surface passivation of metal oxide buffer layers has been shown to suppress oxidation and enhance device lifetime. nih.gov Similar principles could be applied to protect the interfaces of CuPc layers.

The following table provides an overview of various mitigation strategies and their reported impact on the stability of CuPc-based devices.

Mitigation StrategyDevice TypeSpecific Method/MaterialReported Improvement in Stability
EncapsulationOTFTCross-linked polyvinyl alcohol filmProvided excellent stability for over a year in air. researchgate.net
EncapsulationOLEDThin-film encapsulation with Al₂O₃ by ALDOver 1000 hours in 85°C/85% RH testing without significant moisture-induced degradation. researchgate.net
Buffer LayerOSCBathophenanthroline (Bphen) and Tris(2-N-phenylbenzimidazolyl)benzene (TPBi)Achieved a shelf-lifetime of 1700 minutes in air. researchgate.netosti.gov
Buffer LayerOSCLithium fluoride (LiF) and (Phthalocyaninato(2-))copper (CuPc)Resulted in a half-lifetime of 90 days in air. researchgate.net
Thermal AnnealingOTFTZrO₂ gate dielectric annealed at 350°CLowered the maximum density of surface states by 42%, resulting in improved device performance. researcher.life
Thermal AnnealingCuPc Thin FilmAnnealing at 350°CInduced transformation from α-phase to the more stable β-phase. researchgate.net
PassivationPolymer Solar CellSurface modification of metal oxide buffer layersDevices retained up to 85% of their original efficiency after 180 days in ambient air without encapsulation. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (phthalocyaninato(2-)) copper (CuPc), and how do purification protocols affect its structural integrity?

  • Methodological Answer : CuPc is typically synthesized via cyclotetramerization of phthalonitrile precursors in the presence of copper salts. Solvent choice (e.g., quinoline or dimethylformamide) and reaction temperature (160–220°C) critically influence yield and purity . Post-synthesis, column chromatography or sublimation is used to remove unreacted precursors, which can otherwise distort spectroscopic characterization .

Q. How do X-ray diffraction (XRD) and infrared (IR) spectroscopy resolve the coordination geometry of CuPc?

  • Methodological Answer : XRD reveals the square-planar coordination of Cu²⁺ in the phthalocyanine macrocycle, with bond lengths between Cu–N ranging from 1.92–1.96 Å . IR spectroscopy identifies characteristic C–N stretching vibrations (~1,330 cm⁻¹) and macrocycle deformation modes (~720 cm⁻¹), distinguishing α- and β-polymorphs .

Advanced Research Questions

Q. How do fluorinated or alkoxy substituents on the CuPc macrocycle influence its electronic properties and sensor performance?

  • Methodological Answer : Substituents like 2-(2-ethoxyethoxy)ethoxy or tetrafluoropropoxy groups enhance solubility and tune electron-withdrawing/donating effects. For example:

SubstituentHOMO-LUMO Gap (eV)Sensor Sensitivity (Hz·mg⁻¹L⁻¹)
Octa-2-(2-ethoxyethoxy)ethoxy1.8200 (pentachlorophenol)
Octa-tetrafluoropropoxy2.1190 (pentachlorophenol)
Fluorinated CuPc derivatives show higher selectivity for chlorinated phenols due to hydrophobic interactions, while alkoxy groups improve interfacial adhesion in quartz crystal microbalance (QCM) sensors .

Q. What experimental strategies resolve contradictions in CuPc’s environmental persistence data?

  • Methodological Answer : Discrepancies in biodegradation studies (e.g., half-life estimates ranging from days to years) arise from test conditions (e.g., OECD 301F vs. natural aquatic systems). Weight-of-evidence approaches combining quantitative structure-activity relationship (QSAR) modeling, read-across analyses, and experimental screening (e.g., no observed biodegradation in 301F tests) confirm CuPc’s persistence (t₁/₂ = 1,537 days in water) .

Q. How do substrate interactions affect the electronic structure of CuPc in metal–organic interfaces?

  • Methodological Answer : Ultraviolet photoelectron spectroscopy (UPS) and density functional theory (DFT) reveal that CuPc’s frontier orbitals shift by 0.3–0.5 eV when deposited on gold vs. graphene substrates. Fluorination reduces charge transfer barriers (e.g., from 1.2 eV to 0.8 eV on indium tin oxide), enhancing organic photovoltaic efficiency .

Data Analysis & Experimental Design

Q. How should researchers address inconsistencies in CuPc’s magnetic susceptibility measurements?

  • Methodological Answer : Paramagnetic Cu²⁺ (d⁹ configuration) exhibits temperature-dependent susceptibility. Conflicting data often arise from impurities (e.g., Cu⁺ species) or crystal packing effects. Reductive sample purification (e.g., Soxhlet extraction) paired with SQUID magnetometry under inert atmospheres ensures reproducible results .

Q. What computational methods validate CuPc’s optoelectronic properties for nonlinear optics (NLO)?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with the B3LYP functional predicts CuPc’s absorption maxima (~620 nm in DMF) and hyperpolarizability (β = 1,500 × 10⁻³⁰ esu). Experimental validation via Z-scan techniques confirms these predictions within 5% error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.